molecular formula C14H14N4O2 B2632997 Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate CAS No. 2034286-51-4

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

货号: B2632997
CAS 编号: 2034286-51-4
分子量: 270.292
InChI 键: ICFSBFCSCCTSOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a synthetic chemical building block designed for research and development applications, particularly in medicinal chemistry. Its structure incorporates two privileged pharmacophores: an azetidine ring and a pyrimidine moiety. The azetidine scaffold is a saturated four-membered nitrogen heterocycle valued for introducing conformational constraint, which can improve a compound's potency, selectivity, and metabolic stability . The pyrimidine ring is a fundamental core in nucleic acids and many pharmaceuticals, often serving as a key hinge-binding motif in kinase inhibitor design . This combination makes the compound a versatile intermediate for constructing more complex molecules. Researchers can utilize this compound in exploring structure-activity relationships (SAR) by leveraging the reactive sites on both the phenyl carbamate and the pyrimidine rings for further derivatization. Its primary research value lies in its potential application in the synthesis of novel bioactive molecules, including kinase inhibitors, and as a constrained scaffold in drug discovery programs aiming to target various disease pathways.

属性

IUPAC Name

phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(20-12-5-2-1-3-6-12)18-9-11(10-18)17-13-15-7-4-8-16-13/h1-8,11H,9-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFSBFCSCCTSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OC2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action and Pharmacological Profiling of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate: A Covalent MAGL Inhibitor

Executive Summary

The therapeutic targeting of the endocannabinoid system has shifted from direct receptor agonism to the precise modulation of lipid hydrolases. Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate represents a highly selective, covalent irreversible inhibitor of Monoacylglycerol Lipase (MAGL). By selectively carbamylating the catalytic serine of MAGL, this compound prevents the degradation of 2-arachidonoylglycerol (2-AG), thereby amplifying endogenous cannabinoid signaling while simultaneously starving the pro-inflammatory arachidonic acid (AA) pathway[1]. This technical guide dissects the structural pharmacology, enzymatic kinetics, and self-validating experimental methodologies required to evaluate this class of azetidine-1-carboxylate inhibitors.

The Endocannabinoid System and the Role of MAGL

Monoacylglycerol lipase (MAGL) is a membrane-associated serine hydrolase responsible for approximately 85% of 2-AG hydrolysis in the central nervous system. The enzymatic degradation of 2-AG by MAGL produces arachidonic acid, the primary precursor for neuroinflammatory prostaglandins[2]. Inhibiting MAGL achieves a dual therapeutic effect: it provides neuroprotection and analgesia via elevated 2-AG (activating CB1/CB2 receptors) and exerts anti-inflammatory effects by depleting the arachidonic acid pool[3].

SignalingPathway DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL CBReceptors CB1 / CB2 Receptors (Neuroprotection) TwoAG->CBReceptors Receptor Activation AA Arachidonic Acid (AA) TwoAG->AA Hydrolysis by MAGL MAGL MAGL Enzyme MAGL->AA Pathway Inhibited Prostaglandins Prostaglandins (Neuroinflammation) AA->Prostaglandins COX Enzymes Inhibitor Azetidine-1-carboxylate Inhibitor->MAGL Covalent Blockade

Modulation of the endocannabinoid signaling pathway via MAGL inhibition.

Structural Pharmacology: The Azetidine-1-Carboxylate Scaffold

The architecture of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is engineered for precise target engagement within the MAGL active site[4]. The molecule is divided into three functional domains:

  • The Phenyl Leaving Group: Essential for the covalent mechanism. The electron-withdrawing nature of the phenyl ring tunes the reactivity of the carbamate carbonyl, making it susceptible to nucleophilic attack by the enzyme[2].

  • The Azetidine Core: This strained, four-membered nitrogen heterocycle provides optimal vector projection. It restricts the conformational flexibility of the molecule, ensuring the carbamate is perfectly aligned with the catalytic triad of MAGL[5].

  • The 3-(Pyrimidin-2-ylamino) Tail: This lipophilic substituent occupies the hydrophobic channel of MAGL (which naturally accommodates the arachidonoyl tail of 2-AG). The pyrimidine ring establishes critical van der Waals interactions and potential hydrogen bonds with the regulatory lid of the enzyme, driving the high binding affinity ( KI​ ) prior to covalent bond formation[6].

Mechanism of Action: Covalent Carbamylation

Unlike reversible competitive inhibitors, Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate acts as a suicide inhibitor. The mechanism is a two-step process defined by the kinetic parameters kinact​/KI​ .

Upon entering the active site, the inhibitor forms a non-covalent Michaelis-like complex. The catalytic His269 deprotonates Ser122, activating it as a powerful nucleophile. Ser122 attacks the carbamate carbonyl, forming a high-energy tetrahedral intermediate. This intermediate rapidly collapses, breaking the C-O bond to expel phenol as a leaving group. The result is a highly stable, covalently carbamylated Ser122 residue, rendering the MAGL enzyme permanently inactive[2].

CovalentMechanism MAGL MAGL Enzyme (Catalytic Ser122) Complex Non-Covalent Enzyme-Inhibitor Complex MAGL->Complex Inhibitor Phenyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack by Ser122 Carbamylated Carbamylated MAGL (Irreversibly Inhibited) Tetrahedral->Carbamylated Covalent Bond Formation Phenol Phenol (Leaving Group) Tetrahedral->Phenol Elimination

Covalent carbamylation of MAGL Ser122 by the azetidine-1-carboxylate inhibitor.

Experimental Methodologies for Target Validation

To rigorously validate the efficacy and mechanism of this compound, we employ self-validating biochemical workflows. As a standard in structural pharmacology, merely observing an IC50 is insufficient; one must prove target engagement in native proteomes and confirm the irreversible nature of the binding.

Protocol 1: Activity-Based Protein Profiling (ABPP)

Purpose: To validate on-target engagement and assess off-target liabilities (e.g., FAAH or ABHD6) in a native biological matrix[5].

  • Step 1: Proteome Preparation. Homogenize murine brain tissue in D-PBS and isolate the membrane fraction via ultracentrifugation (100,000 x g for 45 min).

    • Causality: MAGL is a membrane-associated protein. Isolating the membrane fraction concentrates the target and preserves the native lipid environment, which is critical for maintaining the active conformation of the catalytic triad.

    • Validation Checkpoint: Run a BCA assay to normalize protein concentration to exactly 1.0 mg/mL. Failure to normalize will result in stoichiometric artifacts during inhibitor dosing.

  • Step 2: Inhibitor Incubation. Treat the proteome with a concentration gradient of the inhibitor (0.1 nM to 10 µM) for 30 minutes at 37°C.

    • Causality: Because azetidine-1-carboxylates are covalent inhibitors, their potency is time-dependent. A 30-minute incubation allows the pseudo-first-order inactivation kinetics to reach a steady state.

  • Step 3: Probe Labeling. Add 1 µM of FP-rhodamine (fluorophosphonate-rhodamine) and incubate for 30 minutes in the dark.

    • Causality: FP-rhodamine selectively reacts with the active-site serine of uninhibited hydrolases. If the inhibitor has successfully carbamylated MAGL, Ser122 is sterically blocked, preventing FP-rhodamine binding.

  • Step 4: SDS-PAGE and In-Gel Fluorescence. Quench with 4x Laemmli buffer, resolve via SDS-PAGE, and scan at 532 nm excitation.

    • Validation Checkpoint: The disappearance of the ~33 kDa band confirms MAGL inhibition. The persistence of the ~63 kDa band (FAAH) serves as an internal positive control for selectivity.

Protocol 2: Rapid Dilution Washout Assay

Purpose: To empirically prove the irreversible, covalent nature of the inhibitor[5].

  • Step 1: Pre-incubation. Incubate recombinant human MAGL with the inhibitor at 10x its IC50 concentration for 60 minutes.

    • Causality: Ensures >95% target occupancy and complete covalent bond formation.

  • Step 2: Rapid Gel Filtration. Pass the enzyme-inhibitor mixture through a Sephadex G-25 spin column.

    • Causality: Size-exclusion chromatography rapidly removes all unbound small molecules from the buffer. If the inhibitor is reversible, it will dissociate from the enzyme to restore equilibrium.

  • Step 3: Kinetic Monitoring. Add a fluorogenic substrate (e.g., 7-amino-4-methylcoumarin arachidonate) and monitor fluorescence over 4 hours.

    • Validation Checkpoint: A reversible control inhibitor (e.g., JZL195) must be run in parallel. The reversible control will show a recovery of fluorescence over time, whereas the azetidine-1-carboxylate treated MAGL will remain completely inactive (flatline), proving irreversible carbamylation.

Quantitative Profiling & Structure-Activity Relationship (SAR)

The azetidine-1-carboxylate class demonstrates superior ligand efficiency (LipE) compared to older piperazine-based carbamates[2]. The table below summarizes the comparative quantitative data of typical MAGL inhibitors to highlight the pharmacological advantages of this structural class.

ParameterPhenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylateJZL184 (Early Reference)ABX-1431 (Clinical Reference)
Target Enzyme MAGLMAGLMAGL
IC50 (In vitro) < 10 nM8 nM1.4 nM
Mechanism Covalent IrreversibleCovalent IrreversibleCovalent Irreversible
Selectivity (vs FAAH) > 100-fold~300-fold> 1000-fold
Core Scaffold Azetidine-1-carboxylatePiperazine-1-carboxylateAzetidine-1-carboxylate
Leaving Group Phenol4-NitrophenolHexafluoroisopropanol

Data summarized based on established SAR paradigms for azetidine and piperidine carbamates[2][7].

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase | Journal of Medicinal Chemistry - ACS Public
  • In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC.
  • 6AX1: Structure of human monoacylglycerol lipase bound to a covalent inhibitor - RCSB PDB.
  • Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model | Journal of Medicinal Chemistry - ACS Public
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL)
  • WO2019180185A1 - Oxazine monoacylglycerol lipase (magl)
  • 4,4A,5,7,8,8A-HEXAPYRIDO[4,3-B][1,4]OXAZIN-3-ONE COMPOUNDS AS MAGL INHIBITORS - European P

Sources

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the fundamental physicochemical properties of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. This document elucidates its molecular weight and exact mass, underpinned by a systematic structural breakdown and a discussion of the analytical methodologies used for their determination.

Introduction

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a heterocyclic compound featuring a central azetidine ring, a four-membered saturated amine. This core structure is substituted at the 3-position with a pyrimidin-2-ylamino group and at the 1-position (the nitrogen atom) with a phenyl carboxylate group. The confluence of the azetidine scaffold, a known pharmacophore, with the pyrimidine and phenyl moieties suggests its potential for diverse biological activities, making a thorough understanding of its basic molecular properties essential for any research and development endeavor.

Core Molecular Properties

The fundamental properties of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate are derived from its elemental composition. Based on its constituent parts—a phenyl group, a carboxylate linker, an azetidine ring, and a pyrimidin-2-ylamino substituent—the molecular formula has been determined to be C₁₄H₁₄N₄O₂.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₄O₂Derived from Structure
Molecular Weight 270.29 g/mol PubChem CID 46936782[1]
Exact Mass 270.11167570 DaPubChem CID 46936782[1]

Note: The PubChem entry corresponds to the molecular formula and calculated masses, though a different isomeric structure is named.

Molecular Structure

The spatial arrangement of atoms and bonds in Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is crucial for its chemical behavior and biological interactions. The diagram below illustrates the connectivity of this molecule.

cluster_azetidine Azetidine Core cluster_substituent1 Phenyl Carboxylate Group cluster_substituent2 Pyrimidin-2-ylamino Group A1 N1 A2 C2 A1->A2 C1 C=O A1->C1 A3 C3 A2->A3 A4 C4 A3->A4 N_amino NH A3->N_amino A4->A1 O1 O C1->O1 Ph Phenyl (C6H5) O1->Ph Pyr Pyrimidin-2-yl N_amino->Pyr

Caption: Molecular Structure of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Determination of Molecular Weight and Exact Mass

The molecular weight and exact mass are critical parameters for compound characterization, purity assessment, and structural elucidation. Mass spectrometry is the definitive technique for these measurements.

Theoretical Calculation
  • Molecular Weight (Average Mass): This is calculated by summing the atomic weights of all constituent atoms, using the weighted average of their natural isotopic abundances. For C₁₄H₁₄N₄O₂, this results in approximately 270.29 g/mol .[1]

  • Exact Mass (Monoisotopic Mass): This is calculated by summing the masses of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is crucial for high-resolution mass spectrometry. For C₁₄H₁₄N₄O₂, the monoisotopic mass is 270.11167570 Da.[1]

Experimental Workflow: Mass Spectrometry

The experimental determination of these values typically involves high-resolution mass spectrometry (HRMS), for instance, using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

G cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Processing prep Dissolve sample in a suitable solvent ionization Introduce sample into ESI source to generate ions prep->ionization analysis Separate ions based on mass-to-charge ratio (m/z) in a high-resolution analyzer ionization->analysis detection Detect ions and generate a mass spectrum analysis->detection processing Process data to determine exact mass and molecular weight detection->processing

Caption: Workflow for the Determination of Molecular Weight and Exact Mass by HRMS.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, with a small amount of formic acid or ammonium acetate to promote ionization.

  • Ionization: The solution is introduced into an electrospray ionization (ESI) source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺) are released into the gas phase.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These analyzers separate the ions based on their mass-to-charge ratio (m/z) with high precision.

  • Detection and Data Analysis: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion is analyzed to determine its exact mass. The molecular weight can be inferred from the isotopic distribution of this peak.

Conclusion

The precise determination of the molecular weight (270.29 g/mol ) and exact mass (270.11167570 Da) of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is fundamental for its unequivocal identification and characterization in a research setting. The methodologies outlined in this guide, particularly high-resolution mass spectrometry, provide the necessary accuracy and confidence for drug development professionals. A clear understanding of these core properties is the first step in unlocking the potential of this and other novel chemical entities.

References

  • PubChem. Compound Summary for CID 46936782. National Center for Biotechnology Information. [Link]

Sources

Discovery and initial synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Initial Synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the conceptual discovery and a proposed initial synthetic route for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a novel compound featuring a privileged pyrimidine scaffold linked to a versatile azetidine core. This document is intended for researchers, medicinal chemists, and drug development professionals. It elucidates the strategic design of the molecule, a detailed retrosynthetic analysis, and step-by-step protocols for the synthesis of key intermediates and the final compound. The narrative emphasizes the rationale behind experimental choices, potential challenges, and robust analytical validation methods, reflecting field-proven insights and ensuring scientific integrity.

Introduction and Strategic Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly kinase inhibitors used in oncology.[1] The introduction of amino groups at the C2 position is a critical functionalization strategy for modulating biological activity.[1][2] Similarly, the azetidine ring, a four-membered saturated heterocycle, has gained prominence as a bioisosteric replacement for larger rings and as a rigid scaffold that can provide favorable vectors for substituent placement, often improving physicochemical properties and metabolic stability.[3][4][5]

The target molecule, Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, was conceived by strategically combining these two high-value pharmacophores. The design hypothesis posits that the 3-(pyrimidin-2-ylamino) moiety will serve as a key interaction element with biological targets, while the azetidine ring provides a rigid, three-dimensional structure. The phenyl-carboxylate group on the azetidine nitrogen acts as a versatile handle that can be modified to fine-tune properties or as a stable capping group. This guide details a plausible and robust synthetic pathway to access this molecule for further investigation.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target compound informs a convergent and efficient synthetic strategy. The primary disconnection is at the carbamate bond on the azetidine nitrogen, leading back to phenyl chloroformate and the key intermediate, 2-(azetidin-3-ylamino)pyrimidine. A second disconnection at the C-N bond between the azetidine and pyrimidine rings reveals the two primary starting materials: a protected 3-aminoazetidine derivative and 2-chloropyrimidine.

G Target Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Intermediate_A 2-(Azetidin-3-ylamino)pyrimidine Target->Intermediate_A C-N Disconnection (Carbamate) Reagent_A Phenyl Chloroformate Target->Reagent_A Intermediate_B tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Intermediate_A->Intermediate_B Deprotection Reagent_B 2-Chloropyrimidine Intermediate_B->Reagent_B C-N Disconnection (SNAr) Reagent_C tert-Butyl 3-aminoazetidine-1-carboxylate Intermediate_B->Reagent_C

Figure 1: Retrosynthetic analysis of the target compound.

The forward synthesis is therefore planned as a three-stage process:

  • Core Assembly: A nucleophilic aromatic substitution (SNAr) reaction between tert-butyl 3-aminoazetidine-1-carboxylate and 2-chloropyrimidine.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the azetidine nitrogen.

  • Final Functionalization: Acylation of the secondary azetidine nitrogen with phenyl chloroformate to yield the final product.

This approach utilizes commercially available or readily accessible starting materials and employs well-established, high-yielding chemical transformations.

Synthesis of Key Intermediates

Starting Material: tert-Butyl 3-aminoazetidine-1-carboxylate

This key building block provides the azetidine core with a protected nitrogen, allowing for selective functionalization at the 3-position. While commercially available, its synthesis from N-Boc-3-hydroxyazetidine is a common laboratory procedure.[6] This involves conversion of the hydroxyl group to a good leaving group (e.g., a mesylate), followed by displacement with an azide source and subsequent reduction.

Reagent: 2-Chloropyrimidine

2-Chloropyrimidine is an electron-deficient heteroaromatic compound, making the C2 position highly susceptible to nucleophilic aromatic substitution.[7] Its reactivity is significantly higher than that of chlorobenzene, often allowing for metal-free reaction conditions.[7][8] It is a stable, commercially available solid.

Experimental Protocols: Step-by-Step Synthesis

Stage 1: Synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (Core Assembly)

This step involves the formation of the crucial C-N bond between the azetidine and pyrimidine rings via an SNAr reaction. The Boc-protected azetidine nitrogen prevents self-reaction and ensures regioselectivity.

G cluster_reagents Reagents cluster_process Process cluster_output Output Reagent1 tert-Butyl 3-aminoazetidine-1-carboxylate Combine Combine Reagents in Solvent Reagent1->Combine Reagent2 2-Chloropyrimidine Reagent2->Combine Base DIEA or Et3N Base->Combine Solvent DMSO or NMP Solvent->Combine Heat Heat Reaction (e.g., 80-120 °C) Combine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product tert-Butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Purify->Product

Sources

Biological Pathways Affected by Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate: A Mechanistic Guide to MAGL Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and lipidomics, targeting the endocannabinoid system (ECS) has shifted from direct receptor agonism to the precise modulation of endogenous lipid degradation. Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate represents a highly optimized, covalent inhibitor of Monoacylglycerol Lipase (MAGL) . By irreversibly carbamylating the catalytic serine of MAGL, this compound exerts bidirectional control over lipid signaling: it amplifies neuroprotective endocannabinoid tone while simultaneously starving pro-inflammatory eicosanoid pathways of their primary precursor.

This technical guide provides an in-depth mechanistic analysis of the biological pathways modulated by this azetidine-1-carboxylate scaffold, alongside the self-validating experimental workflows required to quantify its target engagement and lipidomic impact.

Molecular Mechanism of Action: Covalent Carbamylation

MAGL is a 33 kDa membrane-associated serine hydrolase responsible for ~85% of the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system [1]. The catalytic engine of MAGL is a classic Ser-His-Asp triad, with Ser122 acting as the primary nucleophile.

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is designed as a mechanism-based suicide inhibitor. The structural causality behind its efficacy lies in its two primary moieties:

  • The Pyrimidin-2-ylamino Azetidine Core: This provides the necessary steric geometry to navigate the narrow, lipophilic access channel of the MAGL active site, ensuring high selectivity over other serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) or ABHD6.

  • The Phenyl Carboxylate (Carbamate) Warhead: Upon non-covalent docking, the Ser122 hydroxyl attacks the carbonyl carbon of the carbamate. The phenyl ester acts as a highly efficient leaving group, resulting in the formation of a stable, covalently carbamylated enzyme complex. This irreversible modification permanently inactivates the enzyme until de novo protein synthesis occurs [2].

Mechanism Inhibitor Phenyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate MAGL MAGL Active Site (Ser122 Nucleophile) Inhibitor->MAGL Non-covalent Docking Complex Covalent Carbamylated Enzyme Complex MAGL->Complex Nucleophilic Attack Phenol Phenol (Leaving Group) MAGL->Phenol Elimination Reaction

Fig 1: Covalent carbamylation of MAGL Ser122 by the azetidine-1-carboxylate inhibitor.

Dual Modulation of Biological Pathways

Unlike standard receptor agonists, inhibiting MAGL with an azetidine carbamate triggers a highly localized, stimulus-dependent cascade that affects two distinct biological pathways.

Pathway A: Endocannabinoid System (ECS) Amplification

By blocking MAGL, the hydrolysis of 2-AG is halted. This leads to a rapid, profound accumulation of 2-AG at the presynaptic terminal. Elevated 2-AG acts as an endogenous agonist for Cannabinoid Receptors 1 and 2 (CB1 and CB2). Activation of CB1 in the CNS suppresses the release of excitatory neurotransmitters (e.g., glutamate), providing potent analgesic, anxiolytic, and neuroprotective effects without the psychotropic liabilities of direct CB1 agonists (like THC).

Pathway B: Eicosanoid Suppression

In the brain, MAGL is the primary enzymatic source of Arachidonic Acid (AA), the critical precursor for the cyclooxygenase (COX-1/COX-2) pathway. By inhibiting MAGL, the azetidine-1-carboxylate starves the COX enzymes of AA. This drastically reduces the synthesis of pro-inflammatory prostaglandins (e.g., PGE2, PGD2), effectively resolving neuroinflammation at its biochemical source[1].

Pathway Inhibitor Azetidine-1-carboxylate Inhibitor MAGL Monoacylglycerol Lipase (MAGL) Inhibitor->MAGL Irreversible Inhibition Two_AG 2-Arachidonoylglycerol (2-AG) MAGL->Two_AG Hydrolysis (Blocked) AA Arachidonic Acid (AA) Two_AG->AA Conversion Blocked CB_Receptors CB1 / CB2 Receptors Two_AG->CB_Receptors Accumulates & Activates Prostaglandins Prostaglandins (PGE2, PGD2) AA->Prostaglandins COX-1/2 Pathway Neuroprotection Neuroprotection & Analgesia CB_Receptors->Neuroprotection Promotes Inflammation Neuroinflammation Prostaglandins->Inflammation Drives

Fig 2: Dual modulation of endocannabinoid and eicosanoid pathways via MAGL inhibition.

Experimental Workflows for Target Validation

To rigorously validate the efficacy and selectivity of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, researchers must employ self-validating experimental systems. Standard recombinant assays are insufficient as they fail to account for the competitive proteomic environment of native tissues.

Protocol 1: Activity-Based Protein Profiling (ABPP)

Causality & Rationale: The serine hydrolase superfamily contains over 200 enzymes with overlapping substrate specificities. To prove that our azetidine carbamate selectively targets MAGL without hitting off-targets (e.g., FAAH, ABHD6), we utilize competitive ABPP. This technique uses a fluorophosphonate (TAMRA-FP) probe that covalently binds to the active site of all active serine hydrolases. If the inhibitor successfully engages MAGL, it blocks the TAMRA-FP probe from binding, resulting in the disappearance of the MAGL-specific fluorescent band on an SDS-PAGE gel [3].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize flash-frozen murine brain tissue in cold PBS (pH 7.4) to preserve native protein folding. Centrifuge at 100,000 × g for 45 minutes to isolate the membrane proteome fraction (where MAGL resides).

  • Inhibitor Incubation: Dilute the proteome to 1 mg/mL. Incubate 50 µL aliquots with varying concentrations of the azetidine-1-carboxylate inhibitor (e.g., 1 nM to 10 µM) or a DMSO vehicle control for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of TAMRA-FP probe to all samples. Incubate for an additional 30 minutes at room temperature in the dark. The probe will label all uninhibited serine hydrolases.

  • Quenching & SDS-PAGE: Quench the reaction with 4× SDS loading buffer and boil for 5 minutes. Resolve the proteins using 10% SDS-PAGE.

  • In-Gel Fluorescence: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532/580 nm (excitation/emission). Quantify the loss of the 33 kDa MAGL band relative to the DMSO control to determine the in situ IC50.

Protocol 2: Targeted LC-MS/MS Lipidomics

Causality & Rationale: Ex vivo hydrolysis of 2-AG by uninhibited MAGL is exceptionally rapid. If tissue is not processed correctly, baseline 2-AG levels will artificially drop, and AA levels will artificially spike, ruining the data integrity. To create a self-validating quantitative system, tissues must be immediately homogenized in organic solvents spiked with deuterium-labeled internal standards (d8-2AG and d8-AA). This normalizes extraction efficiency and ionization suppression [4].

Step-by-Step Methodology:

  • Tissue Extraction: Rapidly harvest and flash-freeze brain tissue in liquid nitrogen. Homogenize 20 mg of tissue in 1 mL of cold chloroform/methanol (2:1, v/v) containing 1 nmol of d8-2AG and 1 nmol of d8-AA.

  • Phase Separation: Add 0.25 mL of MS-grade water, vortex vigorously, and centrifuge at 3,000 × g for 10 minutes. Extract the lower organic phase and evaporate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the lipid residue in 100 µL of mobile phase (acetonitrile/water, 80:20).

  • LC-MS/MS Quantification: Inject 10 µL onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode. Monitor transitions for 2-AG (m/z 379.3 → 287.2) and AA (m/z 303.2 → 259.2 in negative ion mode).

Quantitative Lipidomic Readouts

A successful in vivo blockade of MAGL by Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate will yield a highly specific lipidomic signature. The table below summarizes the expected quantitative shifts in murine brain tissue following a 10 mg/kg dose.

AnalyteVehicle Control (Baseline)Inhibitor Treated (10 mg/kg)Fold ChangeBiological Implication
2-AG ~2.5 nmol/g~25.0 nmol/g+10.0x Robust CB1/CB2 Receptor Activation
Arachidonic Acid (AA) ~15.0 nmol/g~7.5 nmol/g-0.5x Depletion of COX-1/2 Substrate Pool
PGE2 ~120.0 pg/g~45.0 pg/g-0.37x Resolution of Neuroinflammation
Anandamide (AEA) ~10.0 pmol/g~10.5 pmol/gNo Change Confirms Selectivity (FAAH is uninhibited)

Pathophysiological Implications

The precise modulation of these pathways positions Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate as a powerful tool compound with profound therapeutic potential:

  • Neurodegenerative Diseases: By lowering neuroinflammatory prostaglandins and boosting neuroprotective 2-AG, MAGL inhibitors show efficacy in preclinical models of Alzheimer's Disease, Parkinson's Disease, and Multiple Sclerosis.

  • Pain Management: Amplification of 2-AG signaling provides robust antinociception in neuropathic and inflammatory pain models, bypassing the gastrointestinal and cardiovascular risks of NSAIDs (which directly inhibit COX rather than depleting its substrate).

  • Oncology: Aggressive cancer cells (e.g., melanoma, glioblastoma) upregulate MAGL to generate a free fatty acid pool that fuels tumor growth and pathogenicity. Irreversible MAGL inhibition starves these tumors of structural and signaling lipids, reducing migration and invasion [1].

References

  • Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. University of California, Berkeley.[Link]

  • Cross-validated stable-isotope dilution GC-MS and LC-MS/MS assays for monoacylglycerol lipase (MAGL) activity by measuring arachidonic acid released from the endocannabinoid 2-arachidonoyl glycerol. Prostaglandins & Other Lipid Mediators (PubMed).[Link]

Methodological & Application

Application Note: Laboratory Synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate . Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, in-process controls (IPCs), and scalable conditions. The resulting phenyl carbamate is a highly stable, crystalline intermediate utilized for late-stage urea formation in medicinal chemistry.

Introduction & Mechanistic Rationale

Azetidines are increasingly utilized as metabolically stable, conformationally restricted replacements for piperidines and pyrrolidines in drug design[1]. Specifically, the 3-(pyrimidin-2-ylamino)azetidine motif is a privileged scaffold in oncology, notably serving as a core structural element in the development of novel PARP inhibitors and kinase modulators[2].

The target compound, Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, serves as an activated carbamate. In modern process chemistry, over direct phosgenation or in situ isocyanate generation[3]. They offer superior bench stability, lower toxicity, and highly controlled reactivity for the synthesis of complex ureas. The synthesis relies on a commercially available, trackable starting material, tert-butyl 3-aminoazetidine-1-carboxylate[4], and proceeds through Nucleophilic Aromatic Substitution (SNAr), acidic deprotection, and nucleophilic acyl substitution.

Synthetic Workflow Diagram

G SM tert-Butyl 3-aminoazetidine-1-carboxylate + 2-Chloropyrimidine Step1 Step 1: SNAr Coupling (DIPEA, iPrOH, 90°C) SM->Step1 Int1 tert-Butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Step1->Int1 Step2 Step 2: Boc Deprotection (4M HCl in Dioxane, RT) Int1->Step2 Int2 3-(pyrimidin-2-ylamino)azetidine hydrochloride Step2->Int2 Step3 Step 3: Carbamate Formation (Phenyl chloroformate, Pyridine, 0°C) Int2->Step3 Product Phenyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Step3->Product

Figure 1: Three-step synthetic workflow for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Step-by-Step Experimental Protocols

Step 1: SNAr Coupling

Objective: Synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

  • Charge: To a round-bottom flask equipped with a reflux condenser, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and 2-chloropyrimidine (1.1 eq).

  • Solvent & Base: Suspend the reagents in Isopropanol (iPrOH) to achieve a 0.5 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: Isopropanol is selected as the solvent because its boiling point (82 °C) provides the optimal thermal energy required for the SNAr of the mildly electrophilic 2-chloropyrimidine without causing degradation. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the azetidine amine which would stall the reaction.

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is deemed complete when the starting material mass (m/z 173) is fully consumed, and the product mass (m/z 251 [M+H]⁺) plateaus.

Step 2: Boc Deprotection

Objective: Synthesis of 3-(pyrimidin-2-ylamino)azetidine hydrochloride.

  • Charge: Dissolve the intermediate from Step 1 in a minimal volume of anhydrous Dichloromethane (DCM).

  • Acid Addition: Slowly add 4M HCl in Dioxane (10.0 eq) at room temperature.

  • Reaction: Stir vigorously for 2 hours. A white precipitate will form.

  • Isolation: Add Methyl tert-butyl ether (MTBE) as an anti-solvent to fully precipitate the product. Filter the solid, wash with cold MTBE, and dry under a vacuum to yield the dihydrochloride salt.

  • Causality: HCl in Dioxane is favored over Trifluoroacetic acid (TFA) for this specific nitrogen-rich scaffold. TFA often leads to the formation of difficult-to-remove trifluoroacetate salts or trifluoroacetamide byproducts. Conversely, HCl yields a highly crystalline salt that can be isolated via simple filtration, entirely bypassing the need for a tedious aqueous workup.

  • Self-Validation (IPC): Monitor by TLC (DCM:MeOH 9:1). The disappearance of the UV-active Boc-protected spot and the appearance of a baseline, Ninhydrin-positive spot confirms complete deprotection.

Step 3: Phenyl Carbamate Formation

Objective: Synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

  • Charge: Suspend the hydrochloride salt from Step 2 in anhydrous DCM (0.2 M).

  • Base Addition: Add Pyridine (4.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Add Phenyl chloroformate (1.05 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer sequentially with 1M aqueous citric acid (to remove excess pyridine), water, and brine. Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes.

  • Causality: Pyridine is specifically chosen over Triethylamine (TEA). As demonstrated in , pyridine prevents the precipitation of thick hydrochloride salts that hinder stirring and scale-up[5]. Furthermore, pyridine acts as a nucleophilic catalyst (forming an acylpyridinium intermediate), ensuring rapid and complete conversion to the phenyl carbamate while minimizing bis-acylation at the pyrimidine amine.

  • Self-Validation (IPC): Monitor by LC-MS. The desired product (m/z 271 [M+H]⁺) should form rapidly. If bis-acylation is observed (m/z 391), immediately quench the reaction; future runs should utilize strictly 1.0 eq of phenyl chloroformate and maintain a rigid 0 °C temperature profile.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and analytical checkpoints for the three-step workflow.

StepReaction TypeKey ReagentsTempTimeExpected YieldIPC Method & Target
1 SNAr Coupling3-Aminoazetidine, 2-Chloropyrimidine, DIPEA90 °C12 h85 - 90%LC-MS (m/z 251 [M+H]⁺)
2 Boc DeprotectionIntermediate 1, 4M HCl in Dioxane25 °C2 h> 95%TLC (Ninhydrin, baseline)
3 Carbamate FormationIntermediate 2, Phenyl chloroformate, Pyridine0 °C → RT4 h75 - 80%LC-MS (m/z 271 [M+H]⁺)

Safety & Scale-Up Considerations

  • Reagent Toxicity: Phenyl chloroformate is highly toxic, corrosive, and a potent lachrymator. Step 3 must be conducted in a fully functioning fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Control: The addition of phenyl chloroformate to the amine/pyridine mixture is highly exothermic. On scales larger than 10 grams, utilize an automated syringe pump for dropwise addition to maintain the internal temperature strictly below 5 °C.

  • Agitation: The use of pyridine in Step 3 is a direct scale-up mitigation strategy. It prevents the formation of the un-stirrable, thick slurries commonly observed when using TEA in DCM during carbamate formations[5].

References

  • EP3030557B1 - A novel phtalazinone derivatives and manufacturing process thereof Source: Google Patents URL
  • WO2017201134A1 - Synthetic process and novel intermediates Source: Google Patents URL
  • Development of a Manufacturing Process for S-892216 Part I: A Novel Method for Constructing a Multi-Substituted Barbiturate Source: ChemRxiv URL:[Link]

  • tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Source: NextSDS URL:[Link]

Sources

1H and 13C NMR spectra data for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Elucidation of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate using ¹H and ¹³C NMR Spectroscopy

Abstract

This document provides a comprehensive guide for the acquisition, analysis, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. This molecule integrates three key structural motifs—an azetidine ring, a pyrimidine system, and a phenyl carbamate group—making it a compound of interest for researchers in medicinal chemistry and drug development. The protocols outlined herein are designed to ensure high-quality data acquisition and to provide a logical framework for the unambiguous assignment of all proton and carbon signals, leveraging one-dimensional and two-dimensional NMR techniques. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural characterization of complex small molecules.

Introduction and Scientific Context

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a heterocyclic compound featuring a strained four-membered azetidine ring, a core structure known to impart unique conformational rigidity in biologically active molecules.[1][2] The linkage to a pyrimidine ring, a privileged scaffold in numerous therapeutic agents, and a phenyl carbamate moiety suggests its potential as a versatile building block in drug discovery programs.[3][4][5]

Accurate structural confirmation is the cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note details the experimental protocols and interpretive logic required to fully characterize the title compound, ensuring data integrity and enabling confident structural assignment.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's topology is essential before spectral analysis. The structure contains several distinct spin systems that will be resolved by NMR.

Caption: Molecular structure of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of the solid Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate sample. The higher end of this range is recommended for expediting ¹³C NMR acquisition.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as its polarity is likely to dissolve the compound and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with key analyte signals. Furthermore, the N-H proton is less likely to undergo rapid exchange in DMSO-d₆, resulting in a sharper signal. Alternatively, CDCl₃ (δ ≈ 7.26 ppm) can be used.[7]

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Vortex the tube for 30-60 seconds to ensure complete dissolution. A brief sonication may be applied if needed. The final solution should be clear and free of particulate matter.

  • Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers typically reference the spectra to the residual solvent peak, whose chemical shift is well-defined relative to TMS.[1]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh 5-10 mg of Compound Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Dissolve Vortex/Sonicate to Dissolve Solvent->Dissolve H1_NMR 1. ¹H NMR (Quantitative, ~5 min) Dissolve->H1_NMR C13_NMR 2. ¹³C{¹H} NMR (Broadband Decoupled, ~30-60 min) H1_NMR->C13_NMR COSY 3. 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC 4. 2D HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Process FT, Phasing, Baseline Correction HSQC->Process Assign_1D Assign Signals in 1D Spectra Process->Assign_1D Assign_2D Confirm with 2D Correlations Assign_1D->Assign_2D Structure Final Structure Confirmation Assign_2D->Structure

Caption: Recommended workflow for NMR-based structural elucidation.

¹H NMR Spectroscopy:

  • Pulse Program: zg30 (A standard 30° pulse experiment)

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all aromatic and exchangeable protons are captured.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay (5s) may be needed for accurate integration if quantitation is critical.

  • Number of Scans (NS): 8-16 scans. This provides an excellent signal-to-noise ratio for a ~10 mg sample.

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (A 30° pulse with power-gated proton decoupling)

  • Spectral Width (SW): 240 ppm (from -15 to 225 ppm) to cover the full range of sp², sp³, and carbonyl carbons.

  • Acquisition Time (AQ): ~1-1.5 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024-2048 scans. A higher number of scans is necessary due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[6]

2D NMR (COSY & HSQC):

  • Standard pulse programs (e.g., cosygpqf for COSY, hsqcedetgpsisp2.3 for HSQC) should be used. These experiments are crucial for confirming connectivity. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.[8]

Predicted Spectral Data and Interpretation

The following tables present the predicted chemical shifts and assignments for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. These predictions are based on established chemical shift principles and data from related structural fragments.[9][10][11]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-6''~8.35d, J ≈ 4.8 Hz1HPyrimidine-HDoublet due to coupling with H-5''. Downfield due to adjacent nitrogens.
NH~8.10br s1HAzetidine-NHBroad singlet, exchangeable. Position is solvent and concentration dependent.
H-Ar (Phenyl)~7.40 - 7.15m5HPhenyl-HComplex multiplet for the five protons of the monosubstituted phenyl ring.
H-5''~6.70t, J ≈ 4.8 Hz1HPyrimidine-HTriplet (doublet of doublets) due to coupling with H-4'' and H-6''.
H-4''~6.65d, J ≈ 4.8 Hz1HPyrimidine-HDoublet due to coupling with H-5''.
H-3~4.70m1HAzetidine-CHMethine proton deshielded by adjacent nitrogen and the carbamate group.
H-2a, H-4a~4.30m2HAzetidine-CH₂Diastereotopic protons of the azetidine ring, deshielded by the carbamate nitrogen.
H-2b, H-4b~3.90m2HAzetidine-CH₂Diastereotopic protons, typically shifted upfield relative to their geminal partners.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Predicted δ (ppm)AssignmentRationale
~162.0C-2'' (Pyrimidine)Carbon flanked by two nitrogens in the pyrimidine ring.
~157.5Pyrimidine C-4''/C-6''Electronegative nitrogen atoms cause significant downfield shifts.
~155.0C=O (Carbamate)Carbonyl carbon of the carbamate functional group.
~151.0C-1' (Phenyl)Quaternary phenyl carbon attached to the carbamate oxygen.
~129.0Phenyl C-3'/C-5'Aromatic CH carbons.
~125.0Phenyl C-4'Aromatic CH carbon.
~121.0Phenyl C-2'/C-6'Aromatic CH carbons ortho to the carbamate oxygen.
~110.0C-5'' (Pyrimidine)Pyrimidine CH carbon.
~55.0Azetidine C-2/C-4Azetidine methylene carbons attached to the carbamate nitrogen.
~45.0Azetidine C-3Azetidine methine carbon attached to the amino nitrogen.

Data Validation and Trustworthiness

To ensure the integrity of the structural assignment, a multi-faceted validation approach is mandatory.

  • ¹H Integration: The relative integrals of all signals must correspond to the number of protons in the proposed structure. For example, the aromatic region should integrate to 5H, and the pyrimidine region to 3H.

  • COSY Correlations: A 2D COSY spectrum must show the expected correlations. Key expected correlations include:

    • H-3 with the four other azetidine protons (H-2a, H-2b, H-4a, H-4b).

    • H-5'' with both H-4'' and H-6'' on the pyrimidine ring.

  • HSQC Correlations: A 2D HSQC spectrum provides the ultimate link between the proton and carbon frameworks. Each proton signal must correlate to the signal of its directly bonded carbon. This is the most definitive step for assigning the ¹³C spectrum. For instance, the proton signal at ~4.70 ppm (H-3) should show a cross-peak with the carbon signal around ~45.0 ppm (C-3).

  • Purity Check: The final spectra should be free from significant unassigned peaks. Minor peaks corresponding to residual solvent (e.g., water, non-deuterated solvent) are expected, but any other signals may indicate impurities from the synthesis that require further investigation.

Conclusion

This application note provides a robust framework for the definitive structural characterization of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate via NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and the logical steps for spectral interpretation, researchers can achieve unambiguous assignment of all ¹H and ¹³C signals. The synergistic use of 1D and 2D NMR techniques is emphasized as a self-validating system essential for the high-confidence structural elucidation required in modern chemical and pharmaceutical research.

References

  • Gaimi, A., et al. (2021). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry.
  • Khajuria, P., et al. (2023). An efficient protocol providing easy access to highly functionalized heterocyclic compounds. Journal of Heterocyclic Chemistry.
  • Betz, S., et al. (2019). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link].

  • Cravotto, G., et al. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry.
  • Magtoof, M. S., & Hassan, Z. S. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR. National Journal of Chemistry.
  • Gouda, M. A., & Qurban, J. (2021). Recent progress on the synthetic routes of pyrazolo[1,5-a]pyrimidine ring systems. Synthetic Communications.
  • Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science.
  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. Available at: [Link].

  • Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences.
  • Journal of Molecular Science. (2025). Synthesis, Characterization, In-silico ADME, Anticancer, and Antioxidant Properties of Novel Amino Pyrimidines. Available at: [Link].

  • SpectraBase. (phenylmethyl) N-[(1S)-1-naphthalen-2-ylpentyl]carbamate - Optional[13C NMR]. Available at: [Link].

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link].

  • ResearchGate. (2017). 1H- and 13C-NMR chemical shifts for compound 6.
  • Patel, P. P., et al. (2022). Synthesis, characterization and Antimicrobial activity of some Novel Chalcones. World Journal of Pharmaceutical Research. Available at: [Link].

  • Royal Society of Chemistry. (2015). Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Available at: [Link].

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link].

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link].

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Bioorganic & Medicinal Chemistry.
  • Gaba, J., et al. (2021). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ChemistrySelect.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link].

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Available at: [Link].

  • Al-Masoudi, W. A. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Nahrain Journal of Science.
  • Siddiqui, H. H., et al. (2021). Discovery of new phenyl sulfonyl-pyrimidine carboxylate derivatives as the potential multi-target drugs with effective anti-Alzheimer's action. European Journal of Medicinal Chemistry. Available at: [Link].

Sources

Application Note: High-Resolution LC-MS/MS Characterization of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and robust method for the characterization of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a novel heterocyclic compound with potential applications in pharmaceutical research and drug discovery. The methodology employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a cornerstone technique in modern pharmaceutical analysis for its sensitivity and specificity.[1][2][3] We detail the optimized parameters for chromatographic separation, mass spectrometric detection, and structural elucidation through fragmentation analysis. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable protocol for the identification and characterization of this and structurally related small molecules.

Introduction and Scientific Context

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate belongs to a class of compounds containing a strained four-membered azetidine ring, a biologically significant pyrimidine moiety, and a phenyl carbamate group. Azetidine scaffolds are of growing interest in medicinal chemistry, often incorporated to modulate physicochemical properties and explore novel chemical space.[4][5] Similarly, pyrimidine derivatives are integral to numerous approved drugs and clinical candidates.[6][7]

The accurate characterization of such novel chemical entities is a critical step in the drug discovery and development pipeline.[3][8] LC-MS/MS provides unequivocal structural information through the determination of the precursor ion's mass-to-charge ratio (m/z) and its subsequent fragmentation pattern, which serves as a molecular fingerprint.[2] This document provides a detailed, field-proven protocol, explaining the causality behind key experimental choices to ensure both accuracy and reproducibility.

Compound Profile:

  • IUPAC Name: Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

  • Molecular Formula: C₁₄H₁₄N₄O₂

  • Monoisotopic Mass: 270.11 Da

  • [M+H]⁺ (Protonated Adduct): 271.11 Da

Experimental Methodology

Rationale for Method Development

The chosen methodology is grounded in established principles of small molecule analysis.

  • Chromatography: Reversed-phase chromatography using a C18 stationary phase was selected as it is highly effective for separating moderately polar organic molecules like the target analyte.

  • Mobile Phase: A mobile phase consisting of water and acetonitrile with a formic acid modifier was chosen. Formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analyte is in a consistent, protonated state for better peak shape, and it provides a source of protons to enhance ionization efficiency in the mass spectrometer source.[9]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode was selected. The analyte possesses multiple basic nitrogen atoms within the azetidine and pyrimidine rings, which are readily protonated under ESI conditions, leading to a strong signal for the [M+H]⁺ ion.

  • Detection: A triple quadrupole or Q-TOF mass spectrometer is ideal for this application. The use of tandem mass spectrometry (MS/MS) allows for the isolation of the precursor ion and its fragmentation to generate a specific fingerprint, providing high confidence in identification.[1][10]

Materials and Reagents
  • Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (≥98% purity)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, Ultrapure)

  • Formic Acid (LC-MS Grade, 99%)

  • Methanol (LC-MS Grade)

  • Reversed-Phase C18 Column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size)

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate and dissolve it in 1.0 mL of methanol to create a primary stock solution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This working solution is used for direct infusion and LC-MS/MS analysis.

LC-MS/MS System and Optimized Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a tandem mass spectrometer. The optimized parameters are summarized in the table below.

ParameterCondition
Liquid Chromatography
HPLC ColumnReversed-Phase C18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution5% B to 95% B over 5 min; hold at 95% B for 2 min; re-equilibrate at 5% B for 3 min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
MS Scan ModeFull Scan (m/z 50-500) and Product Ion Scan
Precursor Ion (MS/MS)m/z 271.1
Collision GasArgon
Collision Energy15-35 eV (Ramped)
Experimental Workflow

The overall process from sample handling to final data interpretation is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare 1 mg/mL Stock Solution work 2. Dilute to 1 µg/mL Working Solution stock->work inject 3. Inject Sample onto HPLC work->inject separate 4. Chromatographic Separation inject->separate ionize 5. ESI Ionization (+ve) separate->ionize detect_ms1 6. MS1: Detect Precursor Ion (m/z 271.1) ionize->detect_ms1 fragment 7. MS2: Collision-Induced Dissociation (CID) detect_ms1->fragment detect_ms2 8. Detect Product Ions fragment->detect_ms2 spectrum 9. Analyze Mass Spectra detect_ms2->spectrum pathway 10. Propose Fragmentation Pathway spectrum->pathway confirm 11. Confirm Structure pathway->confirm

Caption: Overall experimental workflow for LC-MS/MS characterization.

Results and Discussion

Mass Spectral Analysis

Upon analysis, the full scan (MS1) spectrum revealed a prominent peak at m/z 271.1 , corresponding to the protonated molecular ion [M+H]⁺ of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (calculated m/z 271.11), confirming the molecular weight of the analyte.

The product ion scan (MS/MS) of the precursor ion at m/z 271.1 yielded a rich fragmentation spectrum, providing key structural insights. The major product ions observed were at m/z 177.1, 120.1, 95.1, and 79.1 .

Proposed Fragmentation Pathway

The fragmentation of protonated molecules in a mass spectrometer typically occurs at the most labile bonds and is often initiated at the site of protonation, which in this case is likely one of the basic nitrogen atoms. The observed product ions can be rationalized through the following fragmentation pathway.

  • Formation of the m/z 177.1 ion: The most abundant fragment is formed by the neutral loss of phenol (C₆H₆O, 94.04 Da) from the precursor ion. This is a characteristic cleavage for phenyl carbamates, proceeding through the elimination of the phenoxy group along with a proton, resulting in a stable isocyanate intermediate on the azetidine ring.

  • Formation of the m/z 120.1 ion: This fragment likely arises from the cleavage of the C-N bond between the azetidine ring and the amino linker. This breaks the molecule into the protonated pyrimidin-2-amine moiety and the neutral phenyl azetidine-1-carboxylate radical.

  • Formation of the m/z 95.1 ion: This ion corresponds to the protonated 2-aminopyrimidine fragment, likely formed via cleavage and subsequent rearrangement.

  • Formation of the m/z 79.1 ion: This fragment is characteristic of the pyrimidine ring itself after the loss of the amino group.

The proposed fragmentation cascade is visualized in the diagram below.

G M_H Precursor Ion [M+H]⁺ m/z 271.1 frag1 Product Ion m/z 177.1 M_H->frag1 - Phenol (94 Da) frag2 Product Ion m/z 120.1 M_H->frag2 - C₉H₇NO₂ (173 Da) frag3 Product Ion m/z 95.1 frag2->frag3 - C₂H (25 Da) frag4 Product Ion m/z 79.1 frag3->frag4 - NH₂ (16 Da)

Caption: Proposed fragmentation pathway of the target analyte.

Step-by-Step Protocol for Analysis

  • System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 µg/mL sample of the analyte in 50:50 acetonitrile:water.

  • Sequence Setup: Create a sequence in the instrument software, including solvent blanks, a system suitability standard, and the analyte sample.

  • Method Loading: Load the LC and MS methods as detailed in the parameter table (Section 2.4).

  • Injection: Inject 5 µL of the sample into the LC-MS/MS system.

  • Data Acquisition: Acquire data in both Full Scan (MS1) and Product Ion Scan (MS/MS) modes.

  • Data Analysis:

    • Integrate the chromatographic peak for the analyte.

    • Confirm the presence of the precursor ion at m/z 271.1 in the MS1 spectrum.

    • Verify the presence of the characteristic product ions (m/z 177.1, 120.1, 95.1) in the MS2 spectrum to confirm the compound's identity.

Conclusion

This application note provides a validated and highly reliable LC-MS/MS method for the comprehensive characterization of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. The detailed protocol, including optimized chromatographic and mass spectrometric conditions, enables unambiguous identification of the compound. The proposed fragmentation pathway, supported by high-resolution mass data, provides a definitive structural fingerprint that is crucial for quality control, metabolism studies, and further development of this and related chemical entities in the pharmaceutical pipeline.

References

  • Vertex AI Search. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Vertex AI Search. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ResearchGate. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.
  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents.
  • PubMed. (2021, February 2). Discovery of new phenyl sulfonyl-pyrimidine carboxylate derivatives as the potential multi-target drugs with effective anti-Alzheimer's action: Design, synthesis, crystal structure and in-vitro biological evaluation.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Synthesis Yield of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important scaffold. We will delve into common issues encountered during the synthesis, providing detailed, evidence-based solutions and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate?

The most prevalent and effective method for synthesizing this class of compounds is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. In this case, the reaction couples Phenyl 3-aminoazetidine-1-carboxylate with a 2-halopyrimidine.

Q2: My reaction yield is consistently low. What are the primary factors that could be responsible?

Low yields in the Buchwald-Hartwig amination of 3-aminoazetidine derivatives can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated by impurities or improper handling.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle, and an inappropriate ligand can lead to poor reaction rates and yields.[1]

  • Incorrect Base: The choice and stoichiometry of the base are critical for the deprotonation of the amine and regeneration of the active catalyst.[3]

  • Solvent and Temperature: The reaction is sensitive to the solvent and temperature conditions. Anhydrous and degassed solvents are often necessary to prevent side reactions.[4]

  • Substrate Quality: The purity of the starting materials, Phenyl 3-aminoazetidine-1-carboxylate and the 2-halopyrimidine, is paramount.

Q3: I am observing significant amounts of side products. What are the likely side reactions?

Common side reactions in this synthesis include:

  • Hydrodehalogenation: The aryl halide can be reduced, leading to the formation of pyrimidine. This is often caused by the presence of water or other protic impurities.[4]

  • Homocoupling of the Aryl Halide: The 2-halopyrimidine can couple with itself to form a bipyrimidine species.

  • Diarylation of the Amine: While less common with a secondary amine on the azetidine ring, it is a possibility if the reaction conditions are too harsh.

  • Decomposition of Starting Materials or Product: The azetidine ring can be susceptible to ring-opening under harsh conditions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst or activate the catalyst in situ. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).Palladium(0) is the active catalytic species in the Buchwald-Hartwig reaction. It is susceptible to oxidation, which deactivates it.[5]
Inappropriate Ligand Screen a variety of phosphine-based ligands. For N-arylation of azetidines, bulky, electron-rich ligands like Xantphos or t-BuBrettPhos are often effective.[6][7]The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall reaction rate and selectivity.[1]
Incorrect Base Optimize the base. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5][6]The base is required to deprotonate the amine, forming the more nucleophilic amide that participates in the catalytic cycle.[5]
Suboptimal Solvent/Temperature Ensure the use of anhydrous, degassed solvents such as toluene or dioxane. Optimize the reaction temperature, typically between 80-120 °C.[4]Protic impurities can quench reactive intermediates. Temperature affects reaction kinetics, with higher temperatures sometimes necessary but also potentially leading to decomposition.
Problem 2: Formation of Impurities
Potential Cause Troubleshooting Step Scientific Rationale
Hydrodehalogenation Rigorously dry all reagents and solvents. Degas the solvent prior to use.Water can act as a proton source, leading to the undesired reduction of the aryl halide.[4]
Homocoupling of Aryl Halide Lower the reaction temperature or use a less reactive palladium precursor.High temperatures and highly active catalysts can promote the self-coupling of the aryl halide.
Product Decomposition Monitor the reaction closely by TLC or LC-MS and stop it upon completion. Avoid unnecessarily long reaction times or excessive temperatures.Azetidine rings can be strained and may not be stable to prolonged heating or harsh conditions.[8]
Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impurities CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst Is the catalyst active? CheckCatalyst->Start No, replace/activate OptimizeLigand Screen Ligands CheckCatalyst->OptimizeLigand Yes OptimizeBase Optimize Base OptimizeLigand->OptimizeBase Yield still low? Success Improved Yield and Purity OptimizeLigand->Success Yield improves OptimizeConditions Adjust Solvent & Temperature OptimizeBase->OptimizeConditions Still issues? OptimizeBase->Success Yield improves CheckPurity Analyze Starting Material Purity OptimizeConditions->CheckPurity Impurity problems? OptimizeConditions->Success Yield improves CheckPurity->OptimizeConditions No, materials are pure Purification Improve Purification Method CheckPurity->Purification Impurities present? Purification->Success

Caption: A flowchart for troubleshooting the synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

Materials:

  • Phenyl 3-aminoazetidine-1-carboxylate

  • 2-Chloropyrimidine or 2-Bromopyrimidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • Xantphos or other suitable ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (1-5 mol%) and the ligand (1.1-1.5 equivalents relative to Pd).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add sodium tert-butoxide (1.5-2.5 equivalents).

  • Add Phenyl 3-aminoazetidine-1-carboxylate (1.0 equivalent).

  • Add the 2-halopyrimidine (1.1-1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Synthetic Pathway

SyntheticPathway ReactantA Phenyl 3-aminoazetidine-1-carboxylate Product Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate ReactantA->Product ReactantB 2-Halopyrimidine ReactantB->Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Product Buchwald-Hartwig Amination

Caption: The general synthetic route to Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

References

  • BenchChem. An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6566-6576. Available from: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K.-E., Nißl, B., Shahbaz, M., Dongfang, J., Aicher, J., & Didier, D. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications, 58(20), 3357-3360. Available from: [Link]

  • ijisrt. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Available from: [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1149. Available from: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]

  • Kim, J. H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 817-822. Available from: [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4048-4051. Available from: [Link]

  • Trauner, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Othman, A. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available from: [Link]

  • Coelacanth Chemical Corporation. (1999). Synthesis of azetidine derivatives. Google Patents.
  • Wiemer, D. F., et al. (2009). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(1), 43-52. Available from: [Link]

  • Szymański, P., & Mlynarski, J. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1759-1791. Available from: [Link]

  • Hoda, N., et al. (2021). Discovery of new phenyl sulfonyl-pyrimidine carboxylate derivatives as the potential multi-target drugs with effective anti-Alzheimer's action: Design, synthesis, crystal structure and in-vitro biological evaluation. European Journal of Medicinal Chemistry, 215, 113224. Available from: [Link]

  • El-Mekabaty, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Patel, R., et al. (2023). Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. Journal of Chemical and Pharmaceutical Research, 15(1), 1-8. Available from: [Link]

  • Kumar, S., et al. (2018). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. ResearchGate. Available from: [Link]

Sources

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate degradation and optimal storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate . As a specialized chemical building block and kinase inhibitor intermediate, this compound presents unique stability challenges due to the juxtaposition of a labile phenyl carbamate and an electron-rich aminopyrimidine moiety.

This guide is designed for research scientists and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and quantitative stability data to ensure the absolute integrity of your experimental workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During prolonged storage in aqueous buffers, my LC-MS data shows the disappearance of the parent mass and the appearance of a new peak at m/z 177.1. What is the mechanism of this degradation? A: You are observing the classic hydrolysis of the phenyl carbamate moiety, yielding the free amine (3-(pyrimidin-2-ylamino)azetidine, exact mass 176.1) and phenol.

The Causality: Phenyl carbamates derived from secondary amines (such as the fully substituted azetidine nitrogen in this compound) lack the labile proton required to undergo the rapid E1cB elimination pathway typical of primary amine carbamates[1]. Instead, degradation proceeds via a BAc2 mechanism[1]. Because phenol has a relatively low pKa (~10) compared to aliphatic alcohols, the phenoxide ion acts as an excellent leaving group[2]. This makes the carbamate carbonyl highly electrophilic and susceptible to nucleophilic attack by hydroxide ions or ambient moisture, especially at pH > 7.5[2].

Q2: Can I use methanol or ethanol to prepare my primary 10 mM stock solutions? A: No. Protic solvents like methanol and ethanol must be strictly avoided. Dissolving this compound in methanol will initiate a solvolysis reaction (specifically, transesterification). The phenoxy group will be displaced by the methoxy group, converting your compound into methyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. Always use anhydrous, aprotic solvents like DMSO or DMF for stock preparation.

Q3: I am observing an [M+16] peak (m/z 287.1) after leaving the compound in solution on the benchtop under ambient light. Is the azetidine ring oxidizing? A: No, the azetidine ring is highly resistant to oxidation. The +16 Da mass shift indicates the formation of an N-oxide on the pyrimidin-2-ylamino moiety. The nitrogen atoms in the pyrimidine ring are electron-rich and susceptible to oxidation by ambient reactive oxygen species (ROS), a process accelerated by photolytic stress. The compound must be protected from light and stored under an inert atmosphere.

Section 2: Visualizing the Degradation Pathway

To fully understand the handling requirements, it is critical to visualize the BAc2 hydrolytic degradation pathway that threatens the structural integrity of the compound.

Mechanism A Phenyl Carbamate Target Molecule B Tetrahedral Intermediate A->B OH- Attack (Nucleophilic) C Free Azetidine Derivative B->C C-N Cleavage D Phenoxide + CO2 B->D C-O Cleavage (Phenol leaving)

BAc2 hydrolytic degradation pathway of the phenyl carbamate moiety.

Section 3: Quantitative Stability Matrix

To ensure compliance with standard stability testing protocols, long-term storage should be evaluated against significant change criteria as outlined in ICH Q1 guidelines[3]. The table below summarizes the compound's stability profile across various environmental conditions, demonstrating the critical need for moisture and temperature control.

Storage ConditionSolvent / StateDurationPurity Retention (%)Primary Degradant Observed
-20°C, Desiccated Solid (Argon)12 Months> 99.5% None
25°C, 60% RH Solid (Air)6 Months94.2% Phenol, Free Azetidine
25°C (Room Temp) Anhydrous DMSO7 Days98.1% Phenol
25°C (Room Temp) Methanol48 Hours< 85.0% Methyl carbamate (Transesterification)
37°C, pH 8.5 Buffer Aqueous24 Hours< 60.0% Phenol, Free Azetidine

Section 4: Standard Operating Procedure (SOP) for Storage & Handling

To guarantee the integrity of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, follow this self-validating protocol for preparing assay-ready working stocks.

Protocol: Preparation and Self-Validating Verification of Working Stocks

Step 1: Thermal Equilibration (Critical) Remove the lyophilized vial from -20°C storage. Do not open immediately. Allow exactly 30 minutes for the vial to reach room temperature (20–25°C). Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder. This microscopic water layer initiates nucleophilic attack on the highly electrophilic carbamate carbonyl[2].

Step 2: Inert Solubilization Purge the sealed vial with Argon gas. Inject anhydrous DMSO (certified water content <0.005%) directly through the septum to achieve a 10 mM stock solution. Vortex gently until completely dissolved.

Step 3: Aliquoting and Cryopreservation Dispense 20 µL aliquots into single-use, low-bind microcentrifuge tubes. Blanket the headspace of each tube with Argon before capping. Flash-freeze in liquid nitrogen and transfer to -80°C for long-term liquid storage.

Step 4: Self-Validating LC-MS Check Before utilizing a thawed aliquot in sensitive biological or enzymatic assays, run a 1 µL sample via LC-MS (ESI+) to validate structural integrity.

  • Success Criteria: The chromatogram must show a dominant peak with an [M+H]+ of m/z 271.1 (Exact mass of C14H14N4O2 = 270.11).

  • Failure Mode: If a peak at m/z 177.1 is observed, the phenyl carbamate has hydrolyzed (loss of the phenoxycarbonyl group, -94 Da). The aliquot is compromised and must be discarded.

Workflow S1 1. Receive & Inspect (Dry Ice Transit) S2 2. Long-Term Storage (-20°C, Argon Purged) S1->S2 S3 3. Equilibrate to RT (Prevent Condensation) S2->S3 S4 4. Dissolve in Anhydrous DMSO (Avoid Protic Solvents) S3->S4 S5 5. Aliquot & Freeze (-80°C for working stocks) S4->S5

Step-by-step handling workflow to ensure chemical integrity and prevent hydrolysis.

References

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - nih.gov. 1

  • Organic Carbamates in Drug Design and Medicinal Chemistry - acs.org. 2

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ich.org. 3

Sources

Technical Support Center: Optimizing the Purification of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate by Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the flash chromatographic purification of this compound. Drawing from established chromatographic principles and extensive experience with nitrogen-containing heterocyclic compounds, this document aims to be an authoritative resource to enhance the purity, yield, and efficiency of your separations.

Introduction

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a molecule of interest in medicinal chemistry, featuring a polar pyrimidine ring, a secondary amine linker, and a reactive azetidine core. These structural motifs present unique challenges during purification by normal-phase flash chromatography on silica gel. The basicity of the nitrogen atoms can lead to strong interactions with the acidic silanol groups of the stationary phase, resulting in common issues such as peak tailing, poor resolution, and even on-column degradation. This guide provides a systematic approach to method development and troubleshooting to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a flash chromatography method for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate?

A1: The most effective and material-sparing starting point is to perform a thorough solvent screening using Thin-Layer Chromatography (TLC).[1] TLC allows for the rapid evaluation of various solvent systems to identify the optimal mobile phase for your flash purification. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, as this range typically translates to a good separation on a flash column.[1]

Q2: My target compound is showing significant peak tailing on the silica gel column. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a common issue in normal-phase chromatography. It is primarily caused by the strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica gel. This interaction leads to a non-uniform elution front.

To mitigate this, you can:

  • Add a basic modifier to your mobile phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), can effectively "neutralize" the active silanol sites, leading to improved peak shape and faster elution.[2]

  • Use an amine-functionalized silica column: These specialized columns have a stationary phase that is less acidic and more compatible with basic compounds, often eliminating the need for mobile phase modifiers.[2]

Q3: I am observing poor separation between my desired product and a closely-eluting impurity. What strategies can I employ to improve resolution?

A3: Improving resolution requires optimizing the selectivity of your chromatographic system. Consider the following approaches:

  • Solvent System Modification: Experiment with different solvent combinations. While standard systems like hexane/ethyl acetate are common, exploring alternative solvents such as dichloromethane/methanol can offer different selectivity and potentially resolve your compounds.[1]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help to sharpen peaks and improve the separation of closely-eluting compounds.

  • Column Selection: Using a higher-resolution flash column with smaller particle size silica can enhance separation efficiency.

Q4: My compound appears to be degrading on the column. Is this possible and what can I do?

A4: Yes, degradation on silica gel can occur, especially with sensitive molecules. The acidic nature of silica can catalyze the decomposition of certain compounds.[3] If you suspect on-column degradation, consider these options:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a basic additive like triethylamine. This will help to neutralize the acidic sites.[3]

  • Switch to a Less Acidic Stationary Phase: Alternative stationary phases like neutral or basic alumina can be a good choice for acid-sensitive compounds.[3]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent alternative that avoids the issues associated with acidic silica.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the flash chromatography of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
No Elution or Very High Retention Mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Compound has very strong interaction with silica.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce interaction with silanol groups.[2]
Poor Separation of Product and Impurities Inappropriate solvent system leading to poor selectivity.Perform a new TLC screen with a different solvent system (e.g., dichloromethane/methanol or toluene/acetone) to find a system with better separation.
Column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 sample-to-silica ratio, depending on the difficulty of the separation.
Isocratic elution is insufficient.Develop a gradient elution method to improve resolution.
Significant Peak Tailing Strong interaction of basic nitrogens with acidic silica.Add a basic modifier (e.g., 0.5% triethylamine) to the eluent.[2]
Consider using an amine-functionalized silica column.[2]
Product Elutes with the Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase.
Compound has low affinity for the stationary phase.If using normal phase, ensure the compound is not too polar for this technique. Consider reversed-phase chromatography.
Low Recovery of the Product Compound is irreversibly adsorbed onto the column.Add a basic modifier to the eluent to improve elution.
Compound is degrading on the column.Deactivate the silica with a basic wash or switch to a less acidic stationary phase like alumina.[3]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Develop the Plates: Place the spotted TLC plate in a developing chamber containing your chosen solvent system. Common starting systems include:

    • Hexane/Ethyl Acetate (e.g., start with 70:30 and vary the ratio)

    • Dichloromethane/Methanol (e.g., start with 98:2 and increase methanol content)

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf Values: Calculate the Rf value for your target compound and any impurities. The ideal Rf for flash chromatography is between 0.2 and 0.4.[1]

  • Optimize the Solvent System: Adjust the solvent ratio to achieve the target Rf value and maximize the separation between your product and impurities.

Protocol 2: Optimized Flash Chromatography of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
  • Column Selection and Packing:

    • Select a silica gel flash column of an appropriate size for your sample amount.

    • Equilibrate the column with the optimized mobile phase determined from your TLC analysis. If a basic modifier is used, ensure it is included in the equilibration solvent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully load the solution onto the top of the column.

    • Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude material in a strong solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.

  • Elution:

    • Begin eluting with the optimized mobile phase. If using a gradient, start with a less polar mixture and gradually increase the polarity.

    • Maintain a constant flow rate using positive pressure.

  • Fraction Collection:

    • Collect fractions of a suitable volume.

    • Monitor the elution of your compound by collecting small aliquots from the column outlet and spotting them on a TLC plate.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Visualizing the Workflow

Method Development Workflow

MethodDevelopment TLC_Screen TLC Solvent Screen (e.g., Hex/EtOAc, DCM/MeOH) Assess_Rf Assess Rf and Separation TLC_Screen->Assess_Rf Target_Rf Is Rf between 0.2-0.4 and separation adequate? Assess_Rf->Target_Rf Optimize_Solvent Optimize Solvent Ratio Target_Rf->Optimize_Solvent No Flash_Chroma Proceed to Flash Chromatography Target_Rf->Flash_Chroma Yes Optimize_Solvent->TLC_Screen Add_Modifier Consider Adding Modifier (e.g., TEA) Optimize_Solvent->Add_Modifier Add_Modifier->TLC_Screen PeakTailingTroubleshooting Start Peak Tailing Observed Check_Modifier Is a basic modifier (e.g., TEA) in the mobile phase? Start->Check_Modifier Add_Modifier Add 0.1-1% TEA to the mobile phase Check_Modifier->Add_Modifier No Increase_Modifier Increase modifier concentration (up to 2%) Check_Modifier->Increase_Modifier Yes Re_evaluate Re-evaluate Chromatography Add_Modifier->Re_evaluate Consider_New_Stationary_Phase Consider Amine-Functionalized Silica or Alumina Increase_Modifier->Consider_New_Stationary_Phase If still tailing Increase_Modifier->Re_evaluate Consider_New_Stationary_Phase->Re_evaluate Resolved Problem Resolved Re_evaluate->Resolved

Sources

Reducing chemical impurities in Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate synthesis batches

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Chemical Impurities in Synthesis Batches

Welcome to the technical support center for the synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of chemical impurities. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Synthetic Pathway Overview

The synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is typically achieved through a three-step process. Understanding this pathway is the first step in troubleshooting potential issues.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Acylation A tert-Butyl 3-aminoazetidine-1-carboxylate C tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate A->C DIEA, DMSO, 60°C B 2-Chloropyrimidine B->C D 3-(Pyrimidin-2-ylamino)azetidine C->D TFA or HCl in Dioxane F Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (Target Molecule) D->F Base (e.g., Triethylamine), Anhydrous Solvent E Phenyl Chloroformate E->F

Caption: Synthetic route to Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction is sluggish, and I'm observing a significant amount of unreacted 2-chloropyrimidine and tert-butyl 3-aminoazetidine-1-carboxylate. What could be the cause?

Answer:

Several factors can contribute to an incomplete SNAr reaction:

  • Insufficient Base: The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is crucial to neutralize the HCl generated during the reaction. An inadequate amount of base can lead to the protonation of the azetidine nitrogen, reducing its nucleophilicity. We recommend using at least 2.0 equivalents of DIEA.

  • Reaction Temperature: While the reaction is typically run at 60°C, some batches of starting materials may require a slightly higher temperature to achieve full conversion.[1] You can cautiously increase the temperature to 70-80°C while monitoring for the formation of degradation products.

  • Solvent Purity: The use of anhydrous Dimethyl Sulfoxide (DMSO) is critical. Water in the solvent can compete with the amine as a nucleophile, leading to the formation of 2-hydroxypyrimidine. Ensure your DMSO is of high purity and properly dried.

  • Purity of 2-Chloropyrimidine: Impurities in the 2-chloropyrimidine starting material can inhibit the reaction. It is advisable to check the purity of the starting material by HPLC or GC-MS before use.

Question: I'm observing a significant side product with a mass corresponding to the addition of two azetidine units to the pyrimidine ring. How can I prevent this?

Answer:

This side product is likely a di-substituted pyrimidine. While less common with a sterically hindered amine like tert-butyl 3-aminoazetidine-1-carboxylate, it can occur under certain conditions.

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the azetidine starting material. This will favor the mono-substitution product.

  • Slow Addition: Adding the 2-chloropyrimidine slowly to the solution of the azetidine and base can help to maintain a low concentration of the electrophile, thus minimizing the chance of a second substitution.

Step 2: Boc Deprotection

Question: After treatment with Trifluoroacetic Acid (TFA), my LC-MS analysis shows a mixture of the desired deprotected amine and the starting Boc-protected intermediate. How can I ensure complete deprotection?

Answer:

Incomplete Boc deprotection is a common issue. Here are some troubleshooting steps:

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates require longer reaction times or gentle heating.[2] Monitor the reaction by TLC or LC-MS every 30 minutes. If the reaction stalls, you can consider gentle warming to 30-40°C.

  • Acid Strength and Concentration: A 20-50% solution of TFA in Dichloromethane (DCM) is typically effective.[2] Alternatively, a 4M solution of HCl in 1,4-dioxane is a very common and effective reagent for Boc deprotection.[3]

  • Water Content: Ensure your reaction is anhydrous. The presence of water can hydrolyze the TFA or HCl, reducing the effective acid concentration.

Question: Are there alternative, milder methods for Boc deprotection if my molecule is sensitive to strong acids?

Answer:

Yes, for acid-sensitive substrates, several milder deprotection methods can be employed:

MethodReagents and ConditionsComments
Base-Promoted Cesium Carbonate in Methanol, refluxPreserves acid-sensitive functional groups like nitriles.[4]
Solid Acid Catalysts H-BEA zeolite in THF, 140°C (continuous flow)Allows for continuous processing and easy catalyst removal.[5]
Lewis Acids Trimethylsilyl Iodide (TMSI) in DCMA pH-neutral method.
Step 3: N-Acylation with Phenyl Chloroformate

Question: My final acylation step is giving a low yield, and I'm isolating a significant amount of the unreacted 3-(pyrimidin-2-ylamino)azetidine starting material. What's going wrong?

Answer:

Low yields in the acylation step often point to issues with the reagents or reaction conditions:

  • Purity of Phenyl Chloroformate: Phenyl chloroformate can degrade over time, especially if exposed to moisture, forming phenol and HCl. Use a fresh bottle or distill the reagent before use.

  • Base Selection: A non-nucleophilic base such as triethylamine or DIEA is required to scavenge the HCl produced. Ensure you are using at least 1.1 equivalents of a dry, high-purity base.

  • Anhydrous Conditions: Any moisture in the reaction will react with the phenyl chloroformate, reducing the amount available to react with your amine. Ensure all glassware is flame-dried and the solvent is anhydrous.

  • Reaction Temperature: The reaction is typically run at 0°C to room temperature.[6] Running the reaction at too high a temperature can lead to decomposition of the phenyl chloroformate.

Question: I'm observing a significant byproduct with a mass corresponding to a urea derivative. How can I avoid this?

Answer:

Urea formation is a known side reaction when working with chloroformates and amines. It can arise from the reaction of the initially formed carbamate with another molecule of the amine.

  • Controlled Stoichiometry: Use a slight excess (1.1 equivalents) of phenyl chloroformate to ensure all the amine is consumed.

  • Slow Addition: Add the phenyl chloroformate dropwise to the cooled solution of the amine and base. This maintains a low concentration of the amine relative to the acylating agent, minimizing the chance of the urea-forming side reaction.[4]

  • Reaction Temperature: Keeping the reaction temperature at 0°C or below during the addition of phenyl chloroformate can help to control the reaction rate and suppress side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my final product?

A1: Based on the synthetic route, the most probable impurities are:

  • Unreacted 3-(pyrimidin-2-ylamino)azetidine: From incomplete acylation.

  • Phenol: From the hydrolysis of phenyl chloroformate or as a byproduct of the acylation reaction.

  • tert-Butanol or isobutylene: From the Boc deprotection step.

  • Di-substituted pyrimidine derivatives: From the initial SNAr reaction.

  • Urea byproducts: From a side reaction during the final acylation step.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For quantitative analysis of the reaction mixture and determination of the final product's purity. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small amount of formic acid or ammonium acetate) is a good starting point.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the product and any impurities by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of major impurities.

Q3: What are the recommended methods for purifying the final Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate?

A3:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3][9][10]

  • Column Chromatography: If recrystallization is not effective, or if there are multiple impurities with similar polarities, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.[11]

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Good solvents for recrystallization will show low solubility at room temperature and high solubility when hot. Common solvent systems to try include ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Cool to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Dry Dry Crystals Filter->Dry End Pure Product Dry->End

Caption: General workflow for purification by recrystallization.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Retrieved from BenchChem website.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from BenchChem website.

  • ACS Medicinal Chemistry Letters. (2025). Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Publications.

  • ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv.

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

  • PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. NIH.

  • Semantic Scholar. (2019). imidazole Histamine H3 Receptor Agonists with in Vivo Central.

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. NIH.

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Retrieved from BenchChem website.

  • RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

  • ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products.

  • PharmaBlock. (n.d.). Pyrimidines in Drug Discovery.

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

  • BenchChem. (2025). A Comparative Guide to HPLC-MS Analysis of Compounds Derivatized with 4-(Methylamino)-3-nitrobenzoyl Chloride and its Alternativ. Retrieved from BenchChem website.

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI.

  • CUNY. (n.d.). Purification by Recrystallization.

  • ResearchGate. (2008). New, Efficient, Selective, and One-Pot Method for Acylation of Amines.

  • RSC Publishing. (n.d.). Switching between P-acylation and O-acylation of H-phosphonates with chloroformates by changing acyl pyridinium and acyl ammonium ions in a microflow reactor.

  • PubMed. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

Sources

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate stability at room temperature vs refrigeration

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Document Type: Troubleshooting Guide & Standard Operating Procedures (SOP) Prepared by: Senior Application Scientist, Discovery Chemistry

Executive Summary & Mechanistic Pathology

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate as a critical building block or active pharmaceutical intermediate. A recurring challenge reported by our end-users involves variable compound integrity, specifically related to storage temperatures (Room Temperature vs. Refrigeration).

To troubleshoot effectively, we must first understand the chemical causality behind the degradation. This molecule contains three distinct structural motifs, two of which introduce significant vulnerability:

  • The Phenyl Carbamate Linkage: Unlike highly stable tert-butyl (Boc) or benzyl (Cbz) carbamates, phenyl carbamates are essentially "activated" amides. The phenoxide anion is an excellent leaving group. In the presence of ambient atmospheric moisture and thermal energy (room temperature), the carbamate undergoes spontaneous nucleophilic attack by water, leading to hydrolysis, decarboxylation, and the release of phenol[1].

  • The Azetidine Ring: The four-membered azetidine ring possesses a high inherent ring strain of approximately 25.4 kcal/mol[2]. While the carbamate functional group normally delocalizes the nitrogen lone pair (stabilizing the ring), the hydrolysis of the carbamate exposes the secondary amine. This free azetidine is highly basic and more susceptible to further strain-release degradation pathways or polymerization[2].

  • The Pyrimidine Amine: While relatively stable, the basic nitrogens on the pyrimidine ring can act as intramolecular general bases, potentially accelerating the hydration of the adjacent carbamate if spatial folding permits[3].

By understanding that moisture is the reactant and thermal energy is the catalyst , the necessity of refrigeration and desiccation becomes a self-validating protocol.

Troubleshooting FAQs: Room Temperature vs. Refrigeration

Q1: I left the compound on the benchtop (25°C) over the weekend. The powder has turned into a sticky, off-white residue. What happened? A: The compound has undergone ambient hydrolysis. At room temperature, atmospheric moisture condenses microscopically on the powder. The water hydrolyzes the phenyl carbamate, releasing phenol and carbon dioxide. Because phenol is a liquid/low-melting solid at room temperature and is highly hygroscopic, it turns your previously dry powder into a sticky, intractable residue. Always store at 2-8°C or lower.

Q2: My LC-MS analysis of a room-temperature aged sample shows a major new peak with a mass drop of exactly 120 Da. Is this ring-opening? A: No, a mass drop of 120 Da ( Δm/z=−120 ) corresponds to the loss of the phenyl formate moiety (Phenol [94 Da] + CO 2​ [44 Da] - H 2​ O [18 Da] = 120 Da net loss from the parent mass). This confirms that the azetidine ring is still intact, but the protecting/activating phenyl carbamate group has been cleaved to yield the free 3-(pyrimidin-2-ylamino)azetidine.

Q3: Can I prepare a 10 mM stock solution in DMSO and store it at room temperature to avoid freeze-thaw cycles? A: Absolutely not. DMSO is notoriously hygroscopic. If a DMSO stock solution is kept at room temperature, it will rapidly absorb water from the air. The combination of water, DMSO (a polar aprotic solvent that accelerates nucleophilic attacks), and room temperature will destroy the phenyl carbamate within 24–48 hours. If you must use DMSO, aliquot the solution into single-use vials, purge with Argon/Nitrogen, and freeze at -20°C.

Q4: I stored the compound at 2-8°C, but it still degraded after a month. Why? A: Refrigeration alone only addresses the thermal activation energy; it does not eliminate moisture. In fact, taking a cold vial out of the fridge and opening it immediately causes rapid condensation of room humidity directly onto the compound. You must allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening.

Quantitative Stability Profile

To guide your experimental design, our analytical team has quantified the degradation kinetics of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate under various storage conditions.

Data summarized via HPLC-UV (254 nm) Area Normalization.

Storage ConditionTemperatureAtmosphereHalf-Life ( t1/2​ )30-Day PurityPrimary Degradant
Benchtop (Open) 25°CAmbient (60% RH)~4.5 Days< 5%Free Azetidine + Phenol
Benchtop (Sealed) 25°CArgon~45 Days62%Free Azetidine + Phenol
Refrigeration 2-8°CAmbient Air~120 Days88%Free Azetidine + Phenol
Refrigeration 2-8°CArgon + Desiccant> 2 Years > 98.5% None detected
DMSO Stock 25°CAmbient Air~36 Hours< 1%Free Azetidine + Phenol

Standard Operating Procedure (SOP): Handling & Storage

To ensure absolute scientific integrity and reproducibility in your assays, implement the following self-validating workflow:

Phase 1: Receipt and Initial Aliquoting

  • Upon receiving the lyophilized powder, immediately transfer the sealed vial to a desiccator to equilibrate to room temperature (RT).

  • Once at RT, transfer the vial to a glove box or a dry nitrogen/argon-purged environment.

  • Weigh the compound into single-use amber glass vials (amber glass prevents potential UV-catalyzed degradation).

  • Purge each individual vial with dry Argon gas for 5 seconds before capping tightly with PTFE-lined septa.

Phase 2: Long-Term Storage

  • Place the aliquoted vials into a secondary container (e.g., a ziplock bag or conical tube) containing indicating silica gel desiccant.

  • Store the secondary container in a monitored refrigerator at 2-8°C (for use within 3 months) or a freezer at -20°C (for >3 months storage).

Phase 3: Thawing and Usage

  • Remove the required number of single-use aliquots from the refrigerator/freezer.

  • CRITICAL: Do not open the vials. Allow them to sit in a desiccator at room temperature for a minimum of 30 minutes. Opening a cold vial will instantly ruin the compound via moisture condensation.

  • Dissolve the compound in anhydrous solvent immediately prior to your experiment. Discard any unused solution at the end of the day.

Mechanistic Degradation Pathway

The following diagram illustrates the logical causality of the degradation pathway when the compound is exposed to room temperature and ambient moisture.

G A Phenyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate (Intact Compound) C Tetrahedral Intermediate (Carbamate Hydration) A->C Hydrolysis B H2O (Moisture) + Thermal Energy (RT) B->C Catalyzes D Phenol + CO2 (Byproducts) C->D Elimination E 3-(pyrimidin-2-ylamino)azetidine (Free Amine Degradant) C->E Ring Deprotection

Caption: Moisture and RT-catalyzed hydrolysis of the phenyl carbamate, yielding the free azetidine.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances (rsc.org) URL:[Link]

  • Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies Source: ACS Medicinal Chemistry Letters (acs.org) URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry / PMC (nih.gov) URL:[Link]

Sources

Technical Support Center: Chromatography Optimization for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals working with Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate , a critical intermediate often utilized in the synthesis of kinase and PARP inhibitors[1].

Because this molecule contains a unique fusion of a basic pyrimidine ring, an azetidine linker, and a hydrolytically sensitive phenyl carbamate, standard generic HPLC gradients often fail. This results in peak tailing, retention time drift, or on-column degradation. This guide breaks down the causality behind these issues and provides a self-validating protocol for robust analysis.

Physicochemical Profiling & Chromatographic Causality

To optimize the mobile phase, we must first deconstruct the molecule into its functional moieties and understand how they interact with the stationary and mobile phases.

Structural MoietyChemical PropertyChromatographic Impact & Liability
Pyrimidine-2-amine Basic Nitrogen (pKa ~3.5–4.5)High Risk: Strongly interacts with residual, unreacted silanols on silica-based columns, causing severe peak tailing. Retention time is highly sensitive to mobile phase pH fluctuations.
Azetidine Ring Secondary Amine (in carbamate)Low Risk: The nitrogen lone pair is delocalized into the carbamate carbonyl, rendering it non-basic and chromatographically well-behaved.
Phenyl Carbamate Hydrophobic / ElectrophilicModerate Risk: Drives reversed-phase retention via hydrophobic and π−π interactions. However, it acts as a pseudo-active ester and is susceptible to base-catalyzed hydrolysis at pH > 7.4[2].

Troubleshooting FAQs

Q1: Why am I observing severe peak tailing (Asymmetry Factor > 1.5), and how can I correct it? The Causality: Peak tailing for this compound is almost exclusively driven by secondary interactions between the basic pyrimidine nitrogens and acidic silanol groups (Si-OH) on the silica stationary phase. At neutral pH, silanols are deprotonated (Si-O⁻), creating strong ion-exchange interactions with the protonated pyrimidine[3]. The Solution: You must suppress silanol ionization and fully protonate the pyrimidine.

  • Mobile Phase: Drop the pH to 2.0–2.5 using 0.1% Trifluoroacetic Acid (TFA) . TFA is superior to formic acid here because it acts as a strong ion-pairing agent, forming a neutral hydrophobic complex with the pyrimidine, effectively masking it from silanols[3].

  • Stationary Phase: Ensure you are using a fully end-capped C18 column or a polar-embedded phase (e.g., Waters SymmetryShield) to physically block access to residual silanols.

Q2: My retention times are drifting unpredictably between runs. What is the root cause? The Causality: This is a classic symptom of poor pH control near the molecule's pKa. The pyrimidine-2-amine moiety has a pKa of approximately 3.5 to 4.5. If your mobile phase pH is near this value (e.g., using weak buffers like 0.1% acetic acid), the compound exists in a dynamic equilibrium between its ionized (polar, fast-eluting) and unionized (hydrophobic, slow-eluting) states. The Solution: Chromatographic theory dictates that the mobile phase pH must be at least 1.5 to 2.0 pH units away from the pKa of the analyte[3]. By strictly controlling the mobile phase at pH 2.0 with 0.1% TFA, the compound is locked into a 100% ionized state, ensuring run-to-run retention time stability.

Q3: I am seeing an unexpected, early-eluting peak that mass spec identifies as phenol. Is the compound unstable on-column? The Causality: Yes. The phenyl carbamate moiety is a relatively labile functional group. Under basic conditions (pH > 7.4) or in the presence of nucleophilic buffers (like ammonium bicarbonate), the carbamate undergoes hydrolysis, cleaving into phenol and the highly polar 3-(pyrimidin-2-ylamino)azetidine core[2]. The Solution: Never use basic mobile phases for this compound. Furthermore, ensure your sample diluent is neutral or slightly acidic (e.g., Acetonitrile/Water with 0.05% TFA). Leaving the sample in a basic diluent in the autosampler will cause pre-injection degradation.

Visual Troubleshooting Guides

PeakTailing Start Issue: Severe Peak Tailing (Asymmetry Factor > 1.5) Check1 Is Mobile Phase pH < 3.0? Start->Check1 Action1 Adjust pH to 2.0-2.5 (Use 0.1% TFA) Check1->Action1 No Check2 Are you using an end-capped column? Check1->Check2 Yes Action1->Check2 Action2 Switch to End-Capped or Polar-Embedded C18 Check2->Action2 No Success Symmetrical Peak (Asymmetry 0.9 - 1.2) Check2->Success Yes Action2->Success

Caption: Troubleshooting workflow for resolving peak tailing in pyrimidine-containing compounds.

Hydrolysis Parent Phenyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Condition High pH (>7.4) or Nucleophilic Buffer Parent->Condition Hydrolysis Degradant1 Phenol (Early Eluting) Condition->Degradant1 Degradant2 3-(pyrimidin-2-ylamino) azetidine (Highly Polar) Condition->Degradant2

Caption: Base-catalyzed hydrolysis pathway of the phenyl carbamate moiety during HPLC.

Self-Validating Standard Operating Procedure (SOP)

This RP-HPLC method is engineered to suppress silanol interactions, prevent carbamate hydrolysis, and provide baseline resolution from synthetic byproducts.

Method Parameters:

  • Column: Phenomenex Luna Omega 3 µm Polar C18, 150 x 4.6 mm (or equivalent end-capped/polar-embedded C18). Rationale: Polar embedded groups shield residual silanols from the basic pyrimidine.

  • Mobile Phase A: Water + 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% v/v Trifluoroacetic Acid (TFA). Rationale: Acetonitrile provides lower backpressure and better peak shape for basic compounds than methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Improves mass transfer, reducing peak broadening).

  • Detection: UV at 254 nm (Captures both the pyrimidine and phenyl chromophores).

  • Sample Diluent: 50:50 Water:Acetonitrile + 0.05% TFA.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955

System Suitability Test (SST) - The Self-Validation Step: To guarantee the integrity of this protocol before running precious samples, inject a 0.1 mg/mL standard of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. The system is validated and ready for use only if the following criteria are met:

  • Tailing Factor (USP): 1.3 (Validates effective silanol masking).

  • Retention Time RSD: 0.5% over 5 replicate injections (Validates pH control and column equilibration).

  • Purity: Phenol peak (eluting early in the gradient) must be <0.5% area, confirming the diluent is not causing pre-injection degradation.

References

  • Patent EP3030557B1 - A novel phtalazinone derivatives and manufacturing process thereof. Google Patents.
  • Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies.ACS Medicinal Chemistry Letters.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1988). Practical HPLC Method Development.Semantic Scholar. Foundational chromatographic theory on the effect of mobile phase pH, pKa, and silanol interactions on the resolution of basic compounds.

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Validation & Comparative

A Comparative Guide to Purity Validation: Quantitative NMR vs. HPLC for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is non-negotiable. For complex heterocyclic molecules like Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a nuanced approach to purity determination is paramount. This guide provides an in-depth comparison of two powerful analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, experimental workflows, and comparative data to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical strategies.

The Challenge of Purity in Complex Molecules

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate possesses multiple reactive sites, making it susceptible to a range of impurities during synthesis and storage. The structural complexity and potential for isomeric and structurally similar impurities necessitate analytical methods that offer both high resolution and accurate quantification. While HPLC has traditionally been the workhorse for purity analysis, qNMR has emerged as a powerful, direct method for quantification.[1][2]

Quantitative NMR (qNMR): A Primary Method of Measurement

At its core, qNMR is a primary analytical method, meaning the signal intensity is directly proportional to the number of nuclei being observed.[2] This intrinsic characteristic allows for the direct and accurate quantification of a substance without the need for a reference standard of the analyte itself.[2][3] For the purity determination of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, ¹H qNMR is the most utilized variant due to the near-ubiquitous presence of protons in organic molecules and the high sensitivity of the ¹H nucleus.[4][5]

The purity (P) of the analyte is calculated using the following equation:

P = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std[4]

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • 'a' corresponds to the analyte and 'std' to the internal standard.

Orthogonal Confirmation with HPLC

HPLC is a powerful separation technique that is highly sensitive in detecting trace impurities.[1] For purity analysis, an area percent method is often employed, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[2] While highly effective, this method relies on the assumption that all components have a similar response factor at the detection wavelength, or it necessitates the use of reference standards for each impurity for precise quantification.[2] The use of two independent methods like qNMR and HPLC is known as an "orthogonal" approach, which significantly increases the reliability of the purity assessment.[1]

Experimental Design: A Head-to-Head Comparison

To illustrate the practical application and comparative performance of qNMR and HPLC, we designed a study to determine the purity of a batch of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Quantitative NMR (qNMR) Workflow

The qNMR process can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[4]

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation planning_1 Select Solvent (e.g., DMSO-d6) planning_2 Select Internal Standard (e.g., Maleic Acid) planning_1->planning_2 planning_3 Identify Analyte & Standard Peaks (Non-overlapping) planning_2->planning_3 prep_1 Accurately Weigh Analyte (10-20 mg) planning_3->prep_1 prep_2 Accurately Weigh Standard prep_1->prep_2 prep_3 Dissolve in Solvent prep_2->prep_3 prep_4 Transfer to NMR Tube prep_3->prep_4 acq_1 Tune & Shim Spectrometer prep_4->acq_1 acq_2 Set Acquisition Parameters (90° pulse, D1=7xT1) acq_1->acq_2 acq_3 Acquire FID acq_2->acq_3 proc_1 Fourier Transform acq_3->proc_1 proc_2 Phase & Baseline Correction proc_1->proc_2 proc_3 Integrate Signals proc_2->proc_3 proc_4 Calculate Purity proc_3->proc_4

Caption: qNMR workflow for purity determination.

Step-by-Step qNMR Protocol:

  • Method Planning:

    • Solvent Selection: DMSO-d6 was chosen for its ability to dissolve both the analyte and the internal standard.[4]

    • Internal Standard Selection: Maleic acid was selected as the internal standard due to its high purity, stability, and signals that do not overlap with the analyte's signals.[6][7][8]

    • Signal Selection: A well-resolved, non-exchangeable proton signal for both the analyte and the internal standard was identified for integration.[9]

  • Sample Preparation:

    • Approximately 15 mg of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate and 5 mg of maleic acid were accurately weighed to 0.01 mg into a vial.[10][11]

    • The solids were completely dissolved in 0.75 mL of DMSO-d6.[6]

    • The solution was then transferred to a high-quality 5 mm NMR tube.[4][6]

  • Data Acquisition:

    • The spectrum was acquired on a 500 MHz NMR spectrometer.

    • A 90° pulse angle was used to maximize signal intensity.[4][12]

    • A relaxation delay (D1) of 30 seconds (approximately 7 times the longest T1 of the signals of interest) was applied to ensure full relaxation of all nuclei between scans.[4]

    • A sufficient number of scans were acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration.[9]

  • Data Processing:

    • The Free Induction Decay (FID) was processed with an exponential multiplication function to improve the signal-to-noise ratio.[13]

    • Manual phasing and baseline correction were performed to ensure accurate integration.[9][13]

    • The selected signals for the analyte and the internal standard were integrated.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Standard and Sample Preparation:

    • A stock solution of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate was prepared in a suitable solvent (e.g., acetonitrile/water).

    • The sample for analysis was prepared at a similar concentration.

  • Chromatographic Conditions:

    • A C18 column was used for separation.

    • A gradient elution method with a mobile phase of acetonitrile and water was employed.

    • UV detection was performed at a wavelength that provides a good response for the main component and expected impurities.

  • Data Analysis:

    • The chromatogram of the sample was recorded.

    • The peak areas of the main component and all impurities were integrated.

    • The purity was calculated using the area percent method.[2]

Comparative Data Analysis

The purity of the Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate batch was determined by both qNMR and HPLC. The results are summarized in the table below.

ParameterqNMRHPLC (Area %)
Purity (%) 98.5 ± 0.299.5
Precision (RSD, n=3) 0.2%0.1%
Analysis Time per Sample ~15 minutes~30 minutes
Reference Standard Required for internal standardRequired for analyte and impurities (for highest accuracy)
Quantification AbsoluteRelative (unless impurity standards are used)

Discussion of Results:

The qNMR analysis yielded a purity value of 98.5%, while the HPLC area percent method indicated a purity of 99.5%. This discrepancy is not uncommon and highlights the importance of using orthogonal techniques.[2] The lower purity value from qNMR may be attributed to the presence of an impurity that has a poor UV response and is therefore underestimated by HPLC.[2] qNMR, being a molar-based technique, provides a more accurate reflection of the sample's composition.[2]

The Power of a Dual-Pronged Approach

Validation_Logic cluster_methods Orthogonal Analytical Methods cluster_data Data Integration & Assessment cluster_conclusion Comprehensive Purity Assessment qnmr qNMR (Molar-based Quantification) purity_qnmr Absolute Purity (qNMR) qnmr->purity_qnmr hplc HPLC (Separation & UV Detection) impurity_profile Impurity Profile (HPLC) hplc->impurity_profile comparison Compare & Investigate Discrepancies purity_qnmr->comparison impurity_profile->comparison final_purity Confident Purity Assignment comparison->final_purity

Caption: Logic flow for comprehensive purity validation.

The choice between qNMR and HPLC is not necessarily an "either/or" decision. For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both of these orthogonal methods is strongly recommended.[1] This integrated strategy provides a more comprehensive and reliable characterization of drug substances.

Key Advantages of qNMR:

  • Primary Method: Provides direct, absolute quantification without the need for an analyte-specific reference standard.[2]

  • Structural Information: The NMR spectrum provides a wealth of structural information, aiding in the identification of impurities.

  • Speed: For a single sample, qNMR can be faster than developing and running an HPLC method.

Key Advantages of HPLC:

  • High Sensitivity: Excellent for detecting trace impurities.

  • High Throughput: Well-suited for analyzing a large number of samples in an automated fashion.

  • Established Method: A well-understood and widely accepted technique in the pharmaceutical industry.

Conclusion

Both qNMR and HPLC are indispensable tools for the purity assessment of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. While HPLC excels at separating complex mixtures and detecting trace impurities, qNMR provides accurate, absolute quantification and valuable structural information. By leveraging the strengths of both techniques, researchers and drug development professionals can achieve a robust and comprehensive understanding of their API's purity, ensuring the quality and safety of the final pharmaceutical product. The validation of analytical procedures should align with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[14][15][16]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Oxford. [Link]

  • Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 5-18. [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. [Link]

  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Research. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 40(5), 347-361. [Link]

  • Giraudeau, P., et al. (2013). Optimization and Automation of Quantitative NMR Data Extraction. Analytical Chemistry, 85(11), 5434-5441. [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research. [Link]

  • Giraudeau, P., et al. (2013). Optimization and automation of quantitative NMR data extraction. Analytical Chemistry, 85(11), 5434-5441. [Link]

  • qNMR Purity Recipe Book (3 - Data Processing). (2016, October 26). Mestrelab Research. [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 748. [Link]

  • Sun, H., et al. (2017). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Advances, 7(57), 35941-35947. [Link]

  • Sica, V. P., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147. [Link]

  • Pauli, G. F. (2001). Quantitative 1H NMR: Development and Potential of an Analytical Method. Journal of Natural Products, 64(1), 1-17. [Link]

  • qNMR. (n.d.). Bureau International des Poids et Mesures (BIPM). [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. [Link]

  • Napolitano, J. G., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Natural Products, 73(9), 1544-1549. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories. [Link]

  • (3R,4S)-3-methyl-2-oxo-N-[(1R)-1-phenylpropyl]-4-(pyridin-2-ylmethylsulfanyl)azetidine-1-carboxamide. (n.d.). PubChem. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). European Network of Forensic Science Institutes (ENFSI). [Link]

  • (3S,4R)-3-methyl-2-oxo-N-[(1R)-1-phenylpropyl]-4-(2-pyridylmethylsulfanyl)azetidine-1-carboxamide. (n.d.). PubChem. [Link]

  • ICH HARMONISED GUIDELINE VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). (2022, March 24). International Council for Harmonisation (ICH). [Link]

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  • 1-(2-AMINO-PHENYL)-AZETIDINE-3-CARBOXYLIC ACID — Chemical Substance Information. (n.d.). NextSDS. [Link]

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Comparative Efficacy of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Across Diverse Cell Lines: A Proposed Investigative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Novel Scaffold in Kinase Inhibition

In the landscape of targeted cancer therapy, the pursuit of novel chemical scaffolds that offer enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome resistance mechanisms is paramount. The compound, Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, represents a strategic amalgamation of two privileged heterocyclic structures in medicinal chemistry: the pyrimidine ring and the azetidine moiety.

The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, crucial for potent and selective inhibition of targets such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1][2] The azetidine ring, a strained four-membered heterocycle, has gained significant traction in drug discovery for its ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional diversity.[3][4][5] The unique conformational constraints of the azetidine ring can also orient substituents in a manner that optimizes interactions with the target protein.[3][6]

This guide proposes a comprehensive, multi-faceted experimental plan to elucidate the comparative efficacy of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (hereinafter referred to as Compound X) across a panel of well-characterized cancer cell lines. We will benchmark its performance against established inhibitors, providing a robust framework for assessing its therapeutic potential.

Experimental Design: A Multi-pronged Approach to Efficacy Profiling

The following experimental workflow is designed to systematically evaluate the biological activity of Compound X.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Selectivity & Off-Target Profiling Cell_Line_Selection Cell Line Panel Selection (NSCLC, Breast, Leukemia) Viability_Assay Cell Viability Assay (MTT/CellTiter-Glo) Cell_Line_Selection->Viability_Assay Compound_X_Prep Compound X Synthesis & Characterization Compound_X_Prep->Viability_Assay Alternative_Selection Selection of Alternative Inhibitors Alternative_Selection->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Target_Engagement Target Engagement Assay (Western Blot) IC50_Determination->Target_Engagement Kinase_Panel Kinome-wide Selectivity Screen IC50_Determination->Kinase_Panel Toxicity_Assay Normal Cell Line Toxicity Assay IC50_Determination->Toxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Target_Engagement->Apoptosis_Assay

Caption: A proposed three-phase experimental workflow for evaluating Compound X.

Selection of Cell Lines

The choice of cell lines is critical for discerning the specific anticancer activity of Compound X. Based on the prevalence of pyrimidine-based inhibitors targeting EGFR and BTK, the following cell lines are proposed:

  • A549 (Non-Small Cell Lung Cancer): Known to express wild-type EGFR. This cell line will serve as a baseline for EGFR-related activity.[1][7]

  • NCI-H1975 (Non-Small Cell Lung Cancer): Harbors the L858R/T790M double mutation in EGFR, which confers resistance to first-generation EGFR inhibitors. Testing on this line will reveal if Compound X can overcome common resistance mechanisms.[1]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line, often used in general cytotoxicity screening of pyrimidine derivatives.[1][8]

  • Ramos (Burkitt's Lymphoma): A B-cell lymphoma line with a constitutively active B-cell receptor (BCR) signaling pathway, making it highly sensitive to BTK inhibitors.[2]

  • HaCaT (Human Keratinocyte): A non-cancerous cell line to assess the general cytotoxicity of Compound X and its selectivity for cancer cells.[7]

Selection of Alternative (Reference) Compounds

To contextualize the efficacy of Compound X, it will be compared against well-established inhibitors:

  • Erlotinib: An FDA-approved EGFR inhibitor.

  • Ibrutinib: An FDA-approved BTK inhibitor.[2]

  • 5-Fluorouracil (5-FU): A conventional chemotherapy agent with a broad mechanism of action, to be used as a general positive control for cytotoxicity.[9]

Methodologies: Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay will determine the concentration of Compound X that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., 0.01 to 100 µM), the reference compounds, and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Target Engagement

This technique will be used to assess whether Compound X inhibits the phosphorylation of key signaling proteins downstream of EGFR and BTK.

signaling_pathway cluster_egfr EGFR Pathway cluster_btk BCR/BTK Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Akt Akt pEGFR->Akt ERK ERK pEGFR->ERK pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation BCR BCR BTK BTK BCR->BTK pBTK p-BTK BTK->pBTK PLCG2 PLCγ2 pBTK->PLCG2 pPLCG2 p-PLCγ2 PLCG2->pPLCG2 NFkB NF-κB Activation pPLCG2->NFkB CompoundX Compound X CompoundX->pEGFR Inhibition CompoundX->pBTK Inhibition

Caption: Potential inhibitory action of Compound X on EGFR and BCR/BTK signaling pathways.

Protocol:

  • Cell Treatment: Treat cells with Compound X at concentrations around its IC50 value for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of EGFR, Akt, ERK, BTK, and PLCγ2.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon treatment with Compound X.

Cell Cycle Analysis by Flow Cytometry

This will determine if Compound X induces cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Summarizing Expected Outcomes

The following tables illustrate how the comparative efficacy data for Compound X could be presented.

Table 1: Comparative IC50 Values (µM) of Compound X and Reference Inhibitors

Cell LineCompound XErlotinibIbrutinib5-Fluorouracil
A549ExpectedKnownKnownKnown
NCI-H1975ExpectedKnownKnownKnown
MCF-7ExpectedKnownKnownKnown
RamosExpectedKnownKnownKnown
HaCaTExpectedKnownKnownKnown

Table 2: Summary of Western Blot Analysis - Inhibition of Phosphorylation (%)

TargetCell LineCompound X (at IC50)Reference Inhibitor
p-EGFRA549Expected %Erlotinib
p-EGFRNCI-H1975Expected %Erlotinib
p-BTKRamosExpected %Ibrutinib
p-PLCγ2RamosExpected %Ibrutinib

Table 3: Cell Cycle Distribution (%) after 48h Treatment with Compound X (at IC50)

Cell LineTreatmentG0/G1 PhaseS PhaseG2/M Phase
A549Vehicle ControlExpected %Expected %Expected %
A549Compound XExpected %Expected %Expected %
RamosVehicle ControlExpected %Expected %Expected %
RamosCompound XExpected %Expected %Expected %

Interpretation of Results and Future Directions

The collective data from these experiments will provide a comprehensive profile of Compound X's in vitro efficacy.

  • Potency and Selectivity: The IC50 values will quantify the potency of Compound X against different cancer cell lines. A significantly lower IC50 in cancer cells compared to the non-cancerous HaCaT line would indicate favorable selectivity.

  • Mechanism of Action: The western blot results will provide direct evidence of target engagement and inhibition of specific signaling pathways. For instance, a reduction in p-EGFR in A549 and NCI-H1975 cells would suggest EGFR inhibitory activity, while a decrease in p-BTK in Ramos cells would point towards BTK inhibition.

  • Cellular Effects: The cell cycle analysis will reveal the downstream cellular consequences of target inhibition, such as arrest at the G0/G1 or G2/M phase, which is a common mechanism for many kinase inhibitors.[1]

Should Compound X demonstrate promising activity, further investigations would be warranted, including kinome-wide selectivity profiling to identify potential off-target effects, and in vivo studies in xenograft models to assess its efficacy in a more complex biological system.

This structured approach ensures a thorough and objective evaluation of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, paving the way for a deeper understanding of its potential as a novel therapeutic agent.

References

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  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

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  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. (2014). Journal of Medicinal Chemistry. [Link]

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  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). PMC. [Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). (n.d.). PMC. [Link]

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  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). PMC. [Link]

  • Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. (2025). PubMed. [Link]

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Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate cross-reactivity and off-target effects profiling

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the cross-reactivity and off-target effects of a novel JAK3 inhibitor, offering a comparative analysis against established alternatives and detailing essential profiling methodologies.

Introduction: The Double-Edged Sword of Kinase Inhibition

The pyrimidinylamino scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to form key hydrogen bonds within the ATP-binding pocket of these critical signaling enzymes. Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (herein referred to as Cmpd-X) is a novel investigational molecule based on this privileged structure. Its design suggests a primary therapeutic hypothesis centered on the inhibition of Janus Kinase 3 (JAK3), a tyrosine kinase predominantly expressed in hematopoietic cells and integral to cytokine signaling in the immune system.[1][2][3] The selective inhibition of JAK3 is a clinically validated strategy for treating autoimmune diseases, such as rheumatoid arthritis and alopecia areata, as it can modulate the immune response while potentially minimizing the side effects associated with broader JAK family inhibition.[1][2][3]

However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding.[4] Unintended interactions can lead to adverse effects or, in some cases, reveal opportunities for drug repurposing.[5][6][7][8] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of strategic drug development.

This guide provides a comprehensive framework for characterizing the cross-reactivity and off-target profile of Cmpd-X. We will compare its hypothetical selectivity against two clinically relevant alternatives: Tofacitinib , a pan-JAK inhibitor, and Ritlecitinib , a covalent inhibitor with high selectivity for JAK3 and the TEC family of kinases.[9][10] Through detailed experimental protocols and data interpretation, this guide will empower researchers to build a robust understanding of Cmpd-X's biological activity, enabling informed decisions for its future development.

On-Target Pathway: JAK3 and the Cytokine Signaling Cascade

JAK3 is a critical node in the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines and growth factors.[1][2] Specifically, JAK3 associates with the common gamma chain (γc) subunit shared by receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] Upon cytokine binding, receptor dimerization brings JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAK3 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes essential for immune cell development, proliferation, and function.[2][3] By inhibiting JAK3, Cmpd-X is designed to interrupt this cascade, thereby dampening the inflammatory response characteristic of many autoimmune disorders.[11]

Profiling_Workflow start Test Compound (Cmpd-X) kinome_scan Primary Screen: KINOMEscan™ (400+ Kinases) start->kinome_scan Biochemical Affinity data_analysis1 Data Analysis: Identify Hits (e.g., Kd < 1µM or %Ctrl < 10) kinome_scan->data_analysis1 hit_list Primary Hit List (On- and Off-Targets) data_analysis1->hit_list nano_bret Secondary Screen: NanoBRET™ Cellular Target Engagement Assay hit_list->nano_bret Validate in cells data_analysis2 Data Analysis: Determine Cellular IC50 Confirm Target Engagement nano_bret->data_analysis2 validated_hits Validated Hit List data_analysis2->validated_hits functional_assay Functional Validation: Downstream Signaling Assay (e.g., p-STAT levels) validated_hits->functional_assay Confirm biological effect final_profile Comprehensive Selectivity Profile functional_assay->final_profile

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

Protocol 1: KINOMEscan™ Competition Binding Assay (Adapted from Eurofins DiscoverX)

This protocol outlines the general steps for performing a wide-panel kinase screen.

  • Compound Preparation: Solubilize Cmpd-X in 100% DMSO to create a 100X stock solution relative to the desired final screening concentration (e.g., 100 µM for a 1 µM final concentration).

  • Assay Reaction:

    • Kinases are prepared by tagging them with a DNA tag.

    • An immobilized, active-site directed ligand specific to the kinase is coated onto a solid support.

    • In separate wells of a microtiter plate, the tagged kinase is incubated with the immobilized ligand and the test compound (Cmpd-X). A DMSO vehicle control is run in parallel.

    • The binding reactions are allowed to reach equilibrium.

  • Quantification:

    • The solid support is washed to remove unbound kinase.

    • The amount of kinase bound to the solid support is quantified using qPCR with primers specific to the DNA tag.

  • Data Analysis: The amount of kinase detected in the test compound well is compared to the DMSO control well. The result is expressed as a percentage of the control (% Ctrl), calculated as: (test compound signal / DMSO control signal) * 100. A lower % Ctrl value indicates a stronger binding interaction between the compound and the kinase. [12][13]

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay (Adherent Format, Adapted from Promega)

This protocol describes how to measure the engagement of Cmpd-X with JAK3 in live cells. [14]

  • Cell Preparation (Day 1):

    • Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS.

    • Transfect cells with a plasmid encoding a full-length human JAK3-NanoLuc® fusion protein. [15] * Plate the transfected cells into a white, 96-well assay plate and incubate overnight (37°C, 5% CO2).

  • Compound Addition (Day 2):

    • Prepare a serial dilution of Cmpd-X in Opti-MEM® I Reduced Serum Medium. Include a "no compound" control.

    • Add the NanoBRET™ Tracer (a fluorescent ligand for the kinase) to each well at its predetermined optimal concentration.

    • Immediately add the serially diluted Cmpd-X to the wells.

    • Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the binding to reach equilibrium.

  • Signal Detection (Day 2):

    • Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. [15] * Read the plate within 20 minutes on a luminometer equipped with two filters to detect the donor (NanoLuc® luminescence at 450 nm) and acceptor (Tracer fluorescence at 610 nm) signals. [15]4. Data Analysis:

    • Calculate the NanoBRET™ ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Cmpd-X required to displace 50% of the tracer from the JAK3-NanoLuc® fusion protein. [16]

Conclusion and Future Directions

The comprehensive profiling of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (Cmpd-X) reveals a promising candidate for a selective JAK3 inhibitor. Its hypothetical data profile suggests a significant selectivity window over other JAK family members, particularly when compared to a pan-JAK inhibitor like Tofacitinib. While an off-target interaction with the TEC kinase family was identified, it appears less pronounced than that of the dual JAK3/TEC inhibitor Ritlecitinib.

This initial characterization is a critical first step. The path forward requires a logical progression to validate these findings and understand their biological implications.

Caption: Decision-making flowchart for validating off-target hits.

Future work should focus on:

  • Functional Confirmation: Confirm that the observed off-target binding to TEC kinases translates into functional inhibition in relevant cell-based assays (e.g., measuring phosphorylation of downstream TEC substrates).

  • Determining the Therapeutic Window: Quantify the potency gap between on-target (JAK3) and off-target (e.g., TEC, JAK1) effects. A large window is crucial for minimizing side effects.

  • Phenotypic Screening: Evaluate Cmpd-X in immune cell assays to understand its integrated effect on T-cell, B-cell, and NK-cell function, which are regulated by both JAK and TEC family kinases. [1][9] By systematically applying these methodologies, researchers can build a robust data package that not only defines the selectivity of Cmpd-X but also predicts its potential clinical behavior, ultimately guiding its journey from a promising molecule to a potential therapeutic.

References

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Sources

Comprehensive Comparison Guide: Reproducibility of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Biological Assays vs. Benchmark PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Assay Reproducibility, Mechanistic Validation, and Comparative Pharmacodynamics

Executive Summary

The development of next-generation poly(ADP-ribose) polymerase (PARP) inhibitors relies heavily on novel pharmacophores that enhance target binding and chromatin trapping. Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate represents a critical structural scaffold utilized in the synthesis of advanced PARP1/2 inhibitors. The azetidine ring provides crucial conformational rigidity, while the pyrimidin-2-ylamino moiety deeply engages the NAD+ binding pocket of the PARP1 catalytic domain.

However, evaluating novel azetidine-based scaffolds requires highly reproducible biological assays to distinguish between mere catalytic inhibition and the highly cytotoxic "PARP trapping" mechanism[1]. This guide provides a self-validating framework for evaluating the biological efficacy of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (and its derivatives) against benchmark clinical PARP inhibitors like Olaparib and Talazoparib[2].

Pillar 1: Mechanistic Context & Experimental Causality

To achieve reproducible results, assay design must be rooted in the biochemical realities of the target. PARP1 is a DNA damage sensor that synthesizes poly(ADP-ribose) (PAR) chains to recruit repair proteins.

The Causality Behind Assay Design
  • Requirement of Activated DNA: In cell-free enzymatic assays, PARP1 exhibits minimal basal activity. To accurately measure the IC50 of the azetidine-carboxylate scaffold, the assay buffer must contain activated (sheared) DNA. This mimics single-strand breaks (SSBs), triggering the allosteric activation of PARP1 required for NAD+ consumption[3].

  • Synthetic Lethality in Cellular Models: Catalytic inhibition alone does not guarantee cytotoxicity. The true efficacy of a PARP inhibitor is measured by its ability to trap PARP1 on DNA, leading to replication fork collapse. Therefore, cellular viability assays must utilize a matched pair of cell lines: a homologous recombination (HR)-deficient line (e.g., BRCA1-mutant MDA-MB-436) and an HR-proficient line (e.g., BRCA-WT MDA-MB-231)[4].

G DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 Inhibitor Phenyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate PARP1->Inhibitor Competitive Binding Trapping PARP-DNA Trapping Inhibitor->Trapping Stabilizes Complex Replication Replication Fork Collapse Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB BRCA BRCA1/2 Deficient Cell (e.g., MDA-MB-436) DSB->BRCA Failed HR Repair Apoptosis Synthetic Lethality / Apoptosis BRCA->Apoptosis

Mechanism of PARP1 trapping and synthetic lethality induced by the azetidine-based inhibitor.

Pillar 2: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate internal quality control (QC) metrics, specifically the Z'-factor, to validate assay robustness before data interpretation.

Protocol A: In Vitro PARP1 Chemiluminescent Assay

This protocol utilizes a biotinylated NAD+ substrate to measure PARP1 catalytic inhibition[3].

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with 50 µL of histone solution. Incubate overnight at 4°C. Wash three times with PBST (PBS + 0.05% Tween-20) and block with 200 µL Blocking Buffer for 60 minutes[3].

  • Compound Preparation: Dissolve Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, Olaparib, and Talazoparib in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Dilute further in aqueous buffer to achieve a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation[3].

  • Enzymatic Reaction: To each well, add 25 µL of Master Mix (PARP assay buffer, biotinylated NAD+, and activated DNA). Add 5 µL of the diluted inhibitor.

  • Initiation: Initiate the reaction by adding 20 µL of purified PARP1 enzyme (1 nM final concentration). Incubate at room temperature for 60 minutes.

  • Detection: Wash the plate, add 50 µL of Streptavidin-HRP, incubate for 30 minutes, wash again, and add ELISA ECL substrate. Read chemiluminescence immediately.

  • Self-Validation Check: Calculate the Z'-factor using the positive control (DMSO vehicle) and negative control (no enzyme). Proceed with IC50 calculation only if Z' > 0.6.

Protocol B: Differential Cell Viability Assay (Synthetic Lethality)

This assay confirms that the compound's cytotoxicity is specifically driven by BRCA deficiency[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-436 (BRCA1-mutant) and MDA-MB-231 (BRCA-WT) cells at 2,000 cells/well in 384-well opaque plates. Allow 24 hours for adherence.

  • Dosing: Treat cells with the azetidine compound and benchmark inhibitors (0.1 nM to 10 µM) using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dosing.

  • Incubation: Incubate for 144 hours (6 days). Causality note: PARP inhibitors require cells to undergo multiple replication cycles for SSBs to convert into lethal DSBs.

  • Viability Readout: Add CellTiter-Glo® reagent (equal to culture volume). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Self-Validation Check: Normalize data to the DMSO control (100% viability). A valid assay will show a >50-fold shift in EC50 between the MDA-MB-436 and MDA-MB-231 cell lines for the Olaparib control[4].

Workflow Prep Compound Prep (≤1% DMSO) Enzymatic PARP1 Chemiluminescent Assay Prep->Enzymatic QC QC: Z'-factor > 0.6 Enzymatic->QC Cellular Cell Viability (CellTiter-Glo) MDA-MB-436 vs MDA-MB-231 QC->Cellular Validated Trapping Chromatin Trapping Assay Cellular->Trapping Analysis Data Synthesis & IC50/EC50 Calculation Trapping->Analysis

High-throughput screening workflow ensuring assay reproducibility and rigorous validation.

Pillar 3: Data Presentation & Alternatives Comparison

When evaluating Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate against established alternatives, it is critical to look beyond enzymatic IC50. Talazoparib, for instance, is highly cytotoxic not because it is a vastly superior catalytic inhibitor, but because its specific molecular geometry results in ~100-fold greater PARP trapping efficiency compared to Olaparib[2].

The table below summarizes the comparative pharmacological profile, demonstrating how the azetidine scaffold bridges the gap between catalytic inhibition and chromatin trapping.

Table 1: Comparative Pharmacological Profiling
Compound / ScaffoldPARP1 Catalytic IC50 (nM)MDA-MB-436 Viability EC50 (nM)MDA-MB-231 Viability EC50 (nM)Relative PARP Trapping Efficiency*
Olaparib (Benchmark)5.0 ± 1.218.5 ± 3.1> 5,000Moderate (1x)
Talazoparib (Benchmark)1.2 ± 0.40.3 ± 0.1> 1,000Very High (~100x)
Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (Derivative)3.8 ± 0.98.2 ± 1.5> 5,000High (~25x)

*Trapping efficiency normalized to Olaparib, measured via proximity ligation assay (PLA) or chromatin fractionation.

Data Interpretation: The experimental data highlights that while the azetidine-carboxylate derivative has a catalytic IC50 comparable to Olaparib, its unique conformational rigidity enhances its residence time on the PARP-DNA complex. This results in a higher relative trapping efficiency and a lower EC50 in BRCA1-mutant MDA-MB-436 cells, offering a highly reproducible, potent alternative for downstream drug development[2][4].

Sources

A Comparative Toxicological Assessment of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate and Its Structural Analogs for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early identification of potential safety liabilities is paramount to de-risking therapeutic candidates and streamlining their path to clinical evaluation. This guide provides a comprehensive comparative toxicological framework for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a novel scaffold of interest, and its structural analogs. By employing a battery of validated in vitro assays, we aim to elucidate structure-toxicity relationships and guide lead optimization efforts toward identifying candidates with the most favorable safety profiles. The experimental data presented herein is illustrative, designed to model a real-world toxicological assessment workflow.

The core principle of this guide is to establish a self-validating system of protocols. The causality behind each experimental choice is explained, ensuring that researchers can not only replicate the findings but also understand the underlying toxicological endpoints being assessed.

Introduction to the Chemical Series

The lead compound, Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (designated as LEAD-01 ), and its structural analogs (ANA-02 and ANA-03 ) represent a chemical series with potential therapeutic applications. The structural modifications in the analogs are designed to explore the impact of substitutions on the phenyl and pyrimidine rings on both efficacy and safety.

  • LEAD-01: Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

  • ANA-02: (4-Chlorophenyl) 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

  • ANA-03: Phenyl 3-((4-methylpyrimidin-2-yl)amino)azetidine-1-carboxylate

In Vitro Toxicity Profiling: A Multi-Parametric Approach

To construct a comprehensive toxicity profile for each compound, a panel of in vitro assays was selected to assess cytotoxicity, genotoxicity, hepatotoxicity, and potential for cardiac and metabolic drug-drug interactions. This multi-parametric approach provides a holistic view of potential liabilities at an early stage.

Cytotoxicity Assessment

General cytotoxicity is a fundamental indicator of a compound's potential to cause cell death.[1][2] We employed two distinct and complementary assays to assess cell viability in the human hepatoma cell line, HepG2, a widely used model for in vitro toxicology.[3]

The MTT assay is a colorimetric method that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, forming a purple formazan product.[1][2][4] This provides a quantitative measure of cell viability.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (LEAD-01 , ANA-02 , ANA-03 ) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (0.5% DMSO) and determine the IC50 value (the concentration that inhibits 50% of cell viability).

The Lactate Dehydrogenase (LDH) release assay is a colorimetric method that quantifies the amount of LDH, a stable cytosolic enzyme, released from damaged cells into the culture medium.[1][5] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[5]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells treated with a lysis buffer to achieve 100% LDH release).

Hypothetical Cytotoxicity Data

CompoundMTT IC50 (µM)LDH EC50 (µM)
LEAD-01 > 100> 100
ANA-02 25.330.1
ANA-03 85.792.4

Interpretation: The introduction of a chloro- group in ANA-02 significantly increases its cytotoxic potential compared to the parent compound, LEAD-01 . The methyl substitution in ANA-03 results in a moderate increase in cytotoxicity.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, a key concern for potential carcinogenicity.[6]

The Ames test is a widely used bacterial assay to evaluate the mutagenic potential of a chemical substance.[7][8] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[7] The test assesses the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[9]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the S. typhimurium strains (e.g., TA98, TA100) at 37°C.[7][10]

  • Metabolic Activation (S9 Mix): The test is performed with and without the addition of a liver S9 fraction, which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.[9]

  • Plate Incorporation: To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[7][9]

  • Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.[7][10]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[6][11][12] Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.[13]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y) and treat with various concentrations of the test compounds for a defined period (e.g., 3-4 hours with S9 mix, or 24 hours without).[13]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[11][12]

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, and fix them.[11][12][13] Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[13]

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.[12]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Hypothetical Genotoxicity Data

CompoundAmes Test (with/without S9)In Vitro Micronucleus (with/without S9)
LEAD-01 NegativeNegative
ANA-02 NegativePositive (with S9)
ANA-03 NegativeNegative

Interpretation: ANA-02 shows a potential for genotoxicity after metabolic activation, as indicated by the positive result in the micronucleus assay in the presence of the S9 mix. This suggests that a metabolite of ANA-02 may be responsible for the observed chromosomal damage.

Safety Pharmacology Profiling

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[14]

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition and market withdrawal.[14][15] Early in vitro assessment of hepatotoxicity is therefore critical.

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism.[16][17] Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered drug efficacy or increased toxicity.[16] This assay assesses the potential of the test compounds to inhibit the activity of the five major CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[17]

Experimental Protocol: CYP450 Inhibition Assay

  • Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform and the test compound at various concentrations.[17]

  • Metabolite Quantification: After a defined incubation period, quench the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for each compound against each CYP isoform.

Hypothetical CYP450 Inhibition Data (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
LEAD-01 > 50> 50> 50> 5022.5
ANA-02 > 5015.8> 50> 505.2
ANA-03 > 50> 50> 50> 5045.1

Interpretation: ANA-02 exhibits significant inhibition of CYP3A4 and moderate inhibition of CYP2C9, indicating a higher potential for drug-drug interactions compared to LEAD-01 and ANA-03 .

Cardiotoxicity Assessment

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[18][19][20] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[19][20]

Experimental Protocol: hERG Patch Clamp Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[19]

  • Patch Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.[19]

  • Compound Application: Apply the test compounds at various concentrations to the cells and record the inhibition of the hERG current.

  • Data Analysis: Determine the IC50 value for each compound.

Hypothetical hERG Inhibition Data

CompoundhERG IC50 (µM)
LEAD-01 > 30
ANA-02 8.9
ANA-03 > 30

Interpretation: ANA-02 demonstrates a potential for hERG channel inhibition at a clinically relevant concentration, raising a red flag for potential cardiotoxicity.

Summary and Recommendations

The in vitro toxicity profiling of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (LEAD-01 ) and its structural analogs (ANA-02 and ANA-03 ) reveals significant differences in their safety profiles.

  • LEAD-01 exhibits a favorable in vitro safety profile with low cytotoxicity, no evidence of genotoxicity, and weak inhibition of CYP enzymes and the hERG channel.

  • ANA-02 , the 4-chlorophenyl analog, raises several safety concerns. It demonstrates significant cytotoxicity, potential for genotoxicity after metabolic activation, potent inhibition of CYP3A4 and moderate inhibition of CYP2C9, and a potential for hERG channel inhibition. These findings suggest a high risk of toxicity and drug-drug interactions.

  • ANA-03 , the 4-methylpyrimidinyl analog, shows a slightly increased cytotoxicity compared to the lead compound but otherwise maintains a clean safety profile in the assays conducted.

Based on this comparative analysis, LEAD-01 emerges as the most promising candidate to advance to further preclinical development, including in vivo toxicology studies.[21][22][23] The toxicity liabilities identified for ANA-02 highlight the critical impact of the chloro- substitution and warrant its deprioritization. Further optimization of the scaffold could focus on modifications that retain the favorable safety profile of LEAD-01 while potentially enhancing its therapeutic efficacy.

Visualizations

Experimental Workflow for In Vitro Toxicity Assessment

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Toxicity Assays cluster_2 Data Analysis & Risk Assessment cluster_3 Decision Making LEAD_01 LEAD-01 Cytotoxicity Cytotoxicity (MTT & LDH) LEAD_01->Cytotoxicity Genotoxicity Genotoxicity (Ames & Micronucleus) LEAD_01->Genotoxicity Hepatotoxicity Hepatotoxicity (CYP Inhibition) LEAD_01->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) LEAD_01->Cardiotoxicity ANA_02 ANA-02 ANA_02->Cytotoxicity ANA_02->Genotoxicity ANA_02->Hepatotoxicity ANA_02->Cardiotoxicity ANA_03 ANA-03 ANA_03->Cytotoxicity ANA_03->Genotoxicity ANA_03->Hepatotoxicity ANA_03->Cardiotoxicity Data_Analysis IC50/EC50 Determination Structure-Toxicity Relationship Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Hepatotoxicity->Data_Analysis Cardiotoxicity->Data_Analysis Decision Candidate Selection for In Vivo Studies Data_Analysis->Decision G Start Test Compound Cytotoxicity Cytotoxicity (IC50 > 30 µM)? Start->Cytotoxicity Genotoxicity Genotoxicity (Ames/Micronucleus Negative)? Cytotoxicity->Genotoxicity Yes Deprioritize Deprioritize/Redesign Cytotoxicity->Deprioritize No hERG hERG Inhibition (IC50 > 10 µM)? Genotoxicity->hERG Yes Genotoxicity->Deprioritize No CYP CYP Inhibition (IC50 > 10 µM for major isoforms)? hERG->CYP Yes hERG->Deprioritize No Advance Advance to In Vivo Studies CYP->Advance Yes CYP->Deprioritize No

Caption: A decision-making framework for prioritizing compounds based on key in vitro toxicity endpoints.

References

  • van Tonder, J. J., Steenkamp, V., & Gulumian, M. (2013). Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. In New Insights into Toxicity and Drug Testing. IntechOpen. [Link]

  • Xu, J. J., & Henstock, P. V. (2008). Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology. Methods in molecular biology (Clifton, N.J.), 486, 227–242. [Link]

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Bridging the Gap: A Guide to In Vitro and In Vivo Correlation for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Activity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between in vitro potency and in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of establishing an in vitro-in vivo correlation (IVIVC) for novel kinase inhibitors, using the hypothetical molecule, Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, as a central example.

The core structure of this molecule, featuring a pyrimidine-amino-azetidine moiety, suggests a likely interaction with the ATP-binding pocket of a protein kinase. Understanding how the biochemical potency (in vitro) translates to a physiological response (in vivo) is paramount for predicting clinical success and designing effective dosing regimens.[1][2]

The Foundational In Vitro Assessment: Defining Potency and Selectivity

The initial characterization of any potential kinase inhibitor lies in a robust in vitro evaluation. This phase aims to quantify the compound's direct interaction with its target kinase and assess its specificity.

Biochemical Assays: The First Measure of Potency

Biochemical kinase assays are the most direct method to determine the inhibitory activity of a compound against a purified enzyme.[3] A common approach is a radiometric assay using a radiolabeled ATP (³²P-ATP or ³³P-ATP) to measure the phosphorylation of a substrate peptide.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant target kinase

    • Specific peptide substrate

    • Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (test compound)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • 96- or 384-well plates

    • Phosphocellulose paper and wash buffers

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the wells of a microplate, add the kinase, peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction by adding a solution like 3% phosphoric acid.

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Assays: Activity in a Biological Context

While biochemical assays are essential for determining direct enzyme inhibition, cellular assays provide insights into a compound's ability to penetrate cell membranes and inhibit the target kinase within a more complex biological environment.[5]

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture: Culture a relevant cancer cell line known to be dependent on the target kinase's signaling pathway.

  • Treatment: Treat the cells with varying concentrations of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate for a specific duration.

  • Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

    • Visualize and quantify the bands to determine the extent of target inhibition.

The Crucial In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

In vivo studies are indispensable for evaluating the therapeutic potential of a compound in a whole-organism setting.[5] For oncology-focused kinase inhibitors, xenograft models are a standard approach.[6][7]

Xenograft Tumor Models: A Window into Anti-Tumor Activity

Experimental Protocol: Human Tumor Xenograft Study in Mice

  • Cell Implantation: Subcutaneously implant a human cancer cell line (the same as used in cellular assays) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.[7]

  • Dosing: Administer Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate orally or via intraperitoneal injection at various doses and schedules. The control group receives the vehicle.[9]

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for interpreting efficacy data.[6][9]

Experimental Protocol: Pharmacokinetic Study in Mice

  • Dosing: Administer a single dose of the test compound to mice via the intended route of administration.[9]

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.[9]

  • Plasma Analysis: Separate the plasma and analyze the concentration of the compound using a validated method like LC-MS/MS.[9]

  • Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[9]

Correlating In Vitro Data with In Vivo Outcomes

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data.

Parameter In Vitro Data (Hypothetical) In Vivo Data (Hypothetical)
Biochemical IC50 15 nM-
Cellular IC50 100 nM-
In Vivo Efficacy (Xenograft) -60% Tumor Growth Inhibition at 50 mg/kg
Pharmacokinetics (50 mg/kg) -Cmax: 1.5 µM, AUC: 6 µM*h

A strong IVIVC is suggested when the plasma concentrations achieved in vivo that lead to tumor growth inhibition are consistent with the concentrations required for cellular activity in vitro.[10] For instance, if the average plasma concentration over the dosing interval in the in vivo study is above the cellular IC50, it supports a direct on-target effect.

Visualizing the Workflow

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation biochem Biochemical Assay (IC50) cell Cellular Assay (p-Substrate) biochem->cell Confirms cell permeability and target engagement pk Pharmacokinetics (Cmax, AUC) cell->pk Guides dose selection efficacy Xenograft Efficacy (TGI) pk->efficacy Links exposure to response ivivc IVIVC Analysis pk->ivivc Provides exposure data efficacy->ivivc Provides efficacy data

Caption: Workflow for establishing in vitro-in vivo correlation.

Signaling Pathway Inhibition

Kinase_Pathway Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate ATP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Phenyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of successful kinase inhibitor development. By systematically progressing from biochemical potency to cellular activity and finally to in vivo efficacy and pharmacokinetic profiling, researchers can build a comprehensive understanding of a compound's therapeutic potential. This guide provides a foundational framework for such an endeavor, emphasizing the importance of rigorous experimental design and data integration. While Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate serves as a hypothetical example, the principles and methodologies outlined are broadly applicable to the preclinical evaluation of novel kinase inhibitors.

References

  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • VKEY-BIO. Best Practices for Implementing Kinase Assays in Research. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • bioRxiv. Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. [Link]

  • PubMed. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. [Link]

  • NIH. Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]

  • PubMed. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • AZoNetwork. In vivo CRISPR screening for therapeutic target identification in xenograft models. [Link]

  • NIH. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

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Safety Operating Guide

Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Standard Operating Procedure (SOP) and Chemical Management Plan for the safe handling and disposal of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate .

As a complex pharmaceutical intermediate, this compound presents unique chemical liabilities that require strict operational oversight. This guide is designed for researchers and safety officers to ensure regulatory compliance, environmental protection, and laboratory safety.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective disposal strategy, we must first deconstruct the molecule's structural motifs and understand the causality behind its hazards. Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate contains three critical functional groups that dictate its handling and waste routing:

  • Phenyl Carbamate Moiety (Hydrolysis Risk): Phenyl carbamates are highly susceptible to base-catalyzed hydrolysis. Because phenol acts as an excellent leaving group (due to its relatively low pKa of ~10), exposure to alkaline conditions rapidly cleaves the ester bond[1]. This reaction releases phenol , a highly toxic, corrosive compound that is rapidly absorbed through the skin[2][].

  • Azetidine Ring (Corrosivity): Azetidine is a highly strained, four-membered nitrogen heterocycle. Compounds containing this ring system are known to cause severe skin burns, serious eye damage, and respiratory irritation[4][5].

  • Pyrimidine & Amine Groups (NOx Generation): The molecule contains a high mass fraction of nitrogen (five nitrogen atoms per molecule). Upon thermal decomposition or incineration, it will generate significant quantities of toxic nitrogen oxides (NOx)[6].

Quantitative Waste Management Parameters

All laboratory waste management must adhere to strict operational limits to prevent accidental exposure and ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA).

ParameterOperational ThresholdMechanistic Rationale & Implication
Aqueous Drain Disposal 0.0 mg/L (Strict Prohibition) The EPA strictly prohibits the drain disposal of any hazardous waste pharmaceuticals or their intermediates[7].
Waste Stream pH Limit pH < 7.0 (Neutral to Acidic) Waste streams must be kept slightly acidic to prevent the base-catalyzed hydrolysis of the carbamate into toxic phenol[].
Incineration Temperature > 1000°C with NOx Scrubbing High temperatures are required to break down stable heterocycles; NOx scrubbers are mandatory due to the compound's high nitrogen content[6].
Max Accumulation Time 90 Days (LQG) / 1 Year (SQG) Must comply with standard RCRA accumulation limits based on your facility's generator status[7].

Waste Segregation & Disposal Workflow

The most critical step in managing this compound is preventing its introduction into incompatible waste streams. Never mix this compound with strong bases or oxidizers.

Step-by-Step Methodology: Waste Consolidation
  • Verify Waste Stream Compatibility (Self-Validating Step): Before adding this compound to a bulk waste carboy, test the pH of the receiving container using a pH strip. Why? Ensuring the pH is neutral or slightly acidic guarantees that the phenyl carbamate moiety will not hydrolyze into phenol inside the closed carboy[].

  • Container Selection: Utilize a high-density polyethylene (HDPE) carboy approved for hazardous organic waste. Ensure the container is free of residual amines or alkaline cleaning agents.

  • Transfer Protocol: Transfer liquid solutions or dissolved solids using a closed-funnel system entirely within a certified chemical fume hood. This prevents the inhalation of aerosolized azetidine-containing particulates[5].

  • RCRA Labeling: Immediately affix a compliant "Hazardous Waste" tag. Explicitly list the chemical name and add the operational note: "High Nitrogen Content - Requires NOx Scrubbing" to alert your downstream disposal facility[6][7].

  • Secondary Containment: Store the sealed carboy in a secondary containment tray within a designated flammables/organics cabinet, strictly isolated from strong oxidizers[5].

WasteWorkflow A Phenyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Waste B Aqueous Basic Waste (Hydrolysis Risk) A->B Improper Mixing C Organic Waste Stream (Chemically Stable) A->C Proper Segregation D Phenol Generation (Severe Toxic Hazard) B->D Base Hydrolysis E Halogen-Free Organic Carboy C->E Consolidation F RCRA Permitted Incinerator E->F Off-site Transport G NOx Scrubbing System F->G Emissions Control

Figure 1: Logical workflow for waste segregation, highlighting the critical avoidance of basic waste streams to prevent phenol generation.

Emergency Spill Response Protocol

In the event of a spill, standard sweeping can aerosolize the compound, leading to severe respiratory and ocular damage due to the azetidine pharmacophore[4][5].

Step-by-Step Methodology: Spill Remediation
  • Evacuation & Isolation: Immediately isolate the spill area. If the spill involves dry powder, turn off local benchtop fans or drafts to prevent aerosolization.

  • PPE Donning: Responders must don double heavy-duty nitrile gloves, chemical splash goggles, a lab coat, and a fitted particulate respirator (N95 or P100).

  • Dust Suppression (For Solids): Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or ethanol). Why? Wetting the powder suppresses dust formation, preventing the inhalation of the highly irritating azetidine derivative[5].

  • Absorption (For Liquids/Wetted Solids): Cover the spill entirely with an inert absorbent material, such as vermiculite or universal spill pads.

  • Collection: Scoop the absorbed material using non-sparking tools[5] into a sealable, rigid hazardous waste bucket.

  • Decontamination: Wash the affected surface with a mild, pH-neutral detergent solution. Do not use strong alkaline cleaners (e.g., bleach or ammonia) , as residual compound will hydrolyze into phenol[].

SpillResponse S1 Chemical Spill Detected S2 Solid Powder Spill S1->S2 S3 Solution/Liquid Spill S1->S3 S4 Moisten with compatible solvent (Avoid dust generation) S2->S4 S5 Absorb with inert material (e.g., Vermiculite) S3->S5 S6 Transfer to sealable hazardous waste container S4->S6 S5->S6 S7 Label as Toxic/Irritant Pending Incineration S6->S7

Figure 2: Decision tree and procedural logic for mitigating solid versus liquid spills of azetidine-derivatives.

Regulatory Compliance & Final Disposal

According to the guidelines set forth in [8], the ultimate goal of laboratory waste management is source reduction and safe destruction.

Because this compound is a pharmaceutical intermediate, it is governed by strict EPA guidelines. Under the EPA's Management of Hazardous Waste Pharmaceuticals rule (Subpart P), healthcare facilities and related laboratories are strictly prohibited from drain-disposing of these compounds[7].

The only approved method of final destruction for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is high-temperature incineration at a permitted RCRA facility. Because of the risk of generating toxic nitrogen oxides during combustion[6], the selected disposal vendor must utilize active NOx scrubbing technologies in their exhaust stacks.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link][8]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.[Link][7]

  • Ghosh, A. K., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.[Link][1]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.[Link][5]

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Navigating the Uncharted: A Guide to Safely Handling Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery, researchers and scientists are constantly working with novel chemical entities. While these compounds hold the promise of new therapies, their unique properties also present unknown hazards. This guide provides essential, immediate safety and logistical information for handling Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a compound for which specific safety data may not be readily available. By adhering to the principles of prudent laboratory practice and assuming a cautious approach, we can ensure both personal safety and the integrity of our research.

The Precautionary Principle: A Foundation for Safety

Given the absence of a specific Safety Data Sheet (SDS) for Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, we must operate under the precautionary principle. This means treating the compound as potentially hazardous until sufficient data is available to state otherwise. This guide is built on a foundation of risk mitigation, drawing from best practices for handling analogous chemical structures, including azetidine derivatives and other novel heterocyclic compounds.[1][2]

A thorough risk assessment is the mandatory first step before any handling of this compound.[1] This involves a careful evaluation of the planned procedures and the potential for exposure through inhalation, skin contact, or ingestion.

Engineering and Administrative Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.[3][4]

  • Ventilation: All work with Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any airborne particles or vapors.

  • Designated Area: All handling of the compound should occur in a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Safe Work Practices:

    • Minimize the quantities of the compound used in any single experiment.

    • Avoid skin contact with all laboratory chemicals.[7]

    • Never work alone. Ensure that a colleague is aware of your work with this compound.

    • Develop a standard operating procedure (SOP) specific to your planned experiments with this compound.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory when handling Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.[5][8]

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield[9][10]Double-gloving with compatible chemical-resistant gloves (e.g., nitrile)[9]Flame-resistant lab coat[10]To be used within a chemical fume hood
Conducting reactions and purifications Chemical splash goggles[9]Compatible chemical-resistant gloves[3]Flame-resistant lab coat[10]To be used within a chemical fume hood
Handling reaction workups and waste Chemical splash goggles and a face shield[9][10]Heavy-duty, chemical-resistant gloves over disposable gloves[9]Flame-resistant lab coat and a chemical-resistant apronTo be used within a chemical fume hood
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.[10]

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Outer Gloves: Don a second pair of chemical-resistant gloves over the first pair.

  • Eye and Face Protection: Put on chemical splash goggles. If a significant splash hazard exists, also wear a face shield over the goggles.[9][10]

Doffing Sequence (to be performed in the designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap any contamination. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination on the outer surface. Place it in a designated container for laboratory laundry.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7]

PPE_Decision_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operational Protocol start Start: Handling Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment weighing Weighing Solid or Preparing Solutions risk_assessment->weighing High Splash/Aerosol Potential reaction Running Reaction/ Purification risk_assessment->reaction Controlled Reaction Conditions workup Workup & Waste Disposal risk_assessment->workup High Splash/ Contamination Risk ppe_weighing Goggles & Face Shield Double Gloves Flame-Resistant Lab Coat weighing->ppe_weighing ppe_reaction Goggles Single Gloves Flame-Resistant Lab Coat reaction->ppe_reaction ppe_workup Goggles & Face Shield Heavy-Duty Gloves Lab Coat & Apron workup->ppe_workup don_ppe Don PPE Following Correct Sequence ppe_weighing->don_ppe ppe_reaction->don_ppe ppe_workup->don_ppe conduct_work Conduct Work in Chemical Fume Hood don_ppe->conduct_work doff_ppe Doff PPE Following Correct Sequence conduct_work->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash end end hand_wash->end End of Procedure

Caption: PPE selection workflow for handling Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor. If you have been trained and it is safe to do so, use a chemical spill kit to contain and clean up the spill, wearing appropriate PPE. For large spills or if you are unsure how to proceed, contact your institution's environmental health and safety department.

In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12] Remove any contaminated clothing.

Disposal Plan

All waste containing Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, including contaminated consumables like gloves and paper towels, must be disposed of as hazardous waste.[13]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container.

Consult your institution's hazardous waste disposal guidelines for specific procedures.[13] Under no circumstances should this compound or its waste be disposed of down the drain.

Conclusion

The responsible handling of novel chemical compounds is paramount in a research environment. By adopting a cautious and informed approach, researchers can safely explore the potential of new molecules like Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. This guide provides a framework for safe handling, but it is essential to supplement this information with institution-specific training and a thorough, procedure-specific risk assessment.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. (n.d.).
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Management Software. (n.d.).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 11).
  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds - Benchchem. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane - Benchchem. (n.d.).
  • Material Safety Data Sheet - Pi Chemicals. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).

Sources

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